Paulomycin A2
Description
(3S)-3-[(2S,3R,4S,5S,6S)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(3-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
from Streptomyces paulus strain 273; structure given in first source
Properties
Molecular Formula |
C34H46N2O17S |
|---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
(3S)-3-[(2S,3R,4S,5S,6S)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(3-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-18(36-13-54)32(44)53-27-20(12-48-17(6)37)51-30(33(45)11-19(38)25(35)24(29(33)41)31(42)43)26(40)28(27)52-23-10-21(47-7)34(46,16(5)50-23)15(4)49-22(39)9-14(2)3/h8,14-16,20-21,23,26-28,30,35,40-41,45-46H,9-12H2,1-7H3,(H,42,43)/b18-8-,35-25?/t15-,16+,20-,21+,23+,26+,27-,28-,30-,33+,34-/m0/s1 |
InChI Key |
HNDRMNSKDIUAHQ-OTPWKGHRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Paulomycin A2 (C34H46N2O17S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paulomycin A2 is a glycosylated antibiotic belonging to the paulomycin family, a class of natural products produced by various Streptomyces species. Characterized by a unique chemical structure containing an isothiocyanate group, this compound exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the biosynthetic pathway, proposed mechanism of action, and established experimental protocols for its isolation and antimicrobial susceptibility testing. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a complex disaccharide antibiotic. Its structure was elucidated using NMR and mass spectrometry techniques.[1] The core structure features a paulic acid moiety, which contains a reactive isothiocyanate group crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H46N2O17S | [1] |
| Molecular Weight | 786.8 g/mol | |
| CAS Number | 101411-68-1 | |
| Appearance | Amorphous powder | [2] |
| Solubility | Soluble in methanol, ethyl acetate | [3] |
| Melting Point | Not reported | |
| Optical Rotation | Not reported |
Table 2: Spectroscopic Data for this compound and Related Derivatives
| Spectroscopic Technique | Observations and Key Features |
| ¹H NMR | Complex spectra with multiple signals in the aliphatic and sugar regions. Key signals correspond to the protons of the two sugar moieties and the paulic acid side chain.[2] |
| ¹³C NMR | Numerous carbon signals confirming the complex glycosidic nature of the molecule. Signals corresponding to the isothiocyanate carbon and carbonyl groups are characteristic.[2] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry is used to confirm the molecular formula. Fragmentation patterns can provide structural information about the different components of the molecule.[1][3] |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for hydroxyl groups, carbonyl groups, and the isothiocyanate group (-N=C=S). |
| Ultraviolet (UV) Spectroscopy | Paulomycin derivatives exhibit characteristic UV absorption maxima.[2] |
Biosynthesis of this compound
This compound is a secondary metabolite produced by Streptomyces paulus and other related actinomycetes.[1] Its biosynthesis involves a complex pathway that starts from chorismate, a key intermediate in the shikimate pathway. The biosynthetic gene cluster for paulomycins has been identified and characterized, revealing the enzymatic machinery responsible for the assembly of the paulomycin scaffold, the two sugar moieties (D-allose and L-paulomycose), and the unique paulic acid side chain.[3]
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is established that the isothiocyanate group within the paulic acid moiety is indispensable for its antibacterial activity.[2] Isothiocyanates are known to be reactive electrophiles that can form covalent adducts with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This suggests that this compound may exert its antibacterial effect by covalently modifying and inactivating essential bacterial enzymes.
While the specific target(s) are unknown, the potent activity against Gram-positive bacteria suggests interference with processes that are either unique to this group of bacteria or more accessible in them. Plausible targets for antibiotics include enzymes involved in cell wall synthesis or protein synthesis. Further research is required to identify the specific molecular target(s) of this compound and to delineate the signaling pathways affected by its action.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces paulus.
Workflow for Isolation and Purification of this compound
Detailed Methodology:
-
Fermentation: Streptomyces paulus is cultured in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to promote the biosynthesis of paulomycins.[3]
-
Harvest and Separation: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.[3]
-
Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound.[3]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Purification: The crude extract is redissolved in a minimal amount of a suitable solvent, such as methanol, and subjected to purification by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid, as the mobile phase.[3]
-
Final Product: The fractions containing pure this compound, as determined by analytical HPLC and/or mass spectrometry, are collected, pooled, and lyophilized to obtain the final product as an amorphous powder.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.
Broth Microdilution Protocol for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4][5][6][7][8]
Conclusion
This compound is a potent antibacterial agent with a complex and unique chemical structure. While its primary activity against Gram-positive bacteria is well-documented, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets. The information provided in this technical guide, including its chemical properties, biosynthetic pathway, and experimental protocols, serves as a valuable resource for the scientific community to advance the study of this promising antibiotic and to explore its potential in drug development.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint: An In-depth Analysis of the Paulomycin A2 Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for the production of Paulomycin A2, a potent glycosylated antibiotic. By delving into the genetic architecture, proposed biosynthetic pathways, and experimental methodologies, this document aims to equip researchers with the critical knowledge for further investigation and exploitation of this unique natural product for drug development.
Introduction to Paulomycins
Paulomycins are a family of antibacterial compounds produced by several species of Streptomyces. Their intricate structure, featuring a quinone-like core, a rare eight-carbon sugar named paulomycose, and a distinctive paulic acid moiety, has attracted significant scientific interest. Paulomycin A and B are the most well-known members, with this compound being a closely related analog. These compounds exhibit potent activity primarily against Gram-positive bacteria.[1][2] Understanding the genetic basis of their biosynthesis is paramount for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches.
The Paulomycin Biosynthetic Gene Cluster (pau BGC)
The genetic instructions for paulomycin biosynthesis are encoded within a dedicated gene cluster, designated as the pau cluster. This cluster has been identified and characterized in several producing strains, including Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[3][4]
Genomic Organization
The pau gene cluster spans a significant portion of the streptomycete genome, typically ranging from 48 to 61 kilobases (kb).[3] Bioinformatic analysis has revealed the presence of 41 to 53 open reading frames (ORFs) within this region.[3] These genes encode a suite of enzymes responsible for the stepwise assembly of the complex paulomycin scaffold, as well as proteins involved in regulation and self-resistance.
Core Biosynthetic Genes and Their Putative Functions
A convergent biosynthetic model has been proposed for paulomycin based on the deduced functions of the pau genes.[3][4][5] This model suggests that the different structural components of paulomycin are synthesized independently and then assembled. The following table summarizes the key genes within the pau cluster and their proposed roles in the biosynthesis of this compound.
| Gene | Proposed Function | Reference |
| pau18 | Involved in the biosynthesis of the 3-hydroxyanthranilic acid (3-HAA) precursor for the ring A moiety.[4][6] | [4] |
| pau11 | Plays a role in the biosynthesis of the unique eight-carbon sugar, paulomycose, specifically its branched chain.[3][4] | [3][4] |
| pau7 | Catalyzes the stereospecific reduction of a 7'-keto group during paulomycose biosynthesis.[6] | [6] |
| pau6 | Acyltransferase responsible for decorating the 7'-hydroxyl group of paulomycose with various fatty acyl chains.[6] | [6] |
| pau24 | Acetyltransferase that acetylates the 13-hydroxyl group.[6] | [6] |
| pau13 | A putative activator-encoding gene; its overexpression leads to increased paulomycin production.[3][4] | [3][4] |
| Glycosyltransferases | Several genes within the cluster are predicted to be glycosyltransferases, responsible for attaching the sugar moieties. | [3] |
Proposed Biosynthetic Pathway of Paulomycin
The biosynthesis of paulomycin is a complex process involving multiple enzymatic steps. The proposed convergent pathway involves the synthesis of three main precursors: the ring A moiety, the D-allose sugar, and the L-paulomycose sugar, which are then assembled and further modified.
Experimental Protocols
The analysis of the pau gene cluster has been facilitated by a combination of genomic sequencing, bioinformatics, and molecular genetics techniques. Below are detailed methodologies for key experiments.
General Bacterial Strains, Plasmids, and Culture Conditions
-
Bacterial Strains: Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074 are used as producers of paulomycins.[3] Escherichia coli strains like JM109 are utilized for routine plasmid construction and propagation, while ET12567/pUZ8002 is employed for intergeneric conjugation with Streptomyces.[3]
-
Plasmids: Standard E. coli vectors (e.g., pUC series) and shuttle vectors capable of replicating in both E. coli and Streptomyces (e.g., pSET152 derivatives) are commonly used.
-
Culture Media: For paulomycin production, a two-stage fermentation process is often employed. A seed culture is grown in a suitable medium like GS-7, followed by inoculation into a production medium such as R5α.[3] Cultures are typically incubated at 28°C.[3]
Gene Inactivation and Complementation
Gene inactivation is a crucial technique to elucidate the function of specific genes within the pau cluster. A widely used method is PCR-targeting, which replaces the target gene with an antibiotic resistance cassette.
For complementation studies, the wild-type gene is cloned into an integrative shuttle vector and introduced back into the mutant strain to restore paulomycin production, confirming the gene's function.
Overexpression of Regulatory Genes
To enhance the production of paulomycins, regulatory genes within the cluster can be overexpressed.
-
The target regulatory gene (e.g., pau13) is amplified by PCR from the genomic DNA of the producer strain.
-
The PCR product is cloned into a suitable Streptomyces expression vector, often under the control of a strong, constitutive promoter.
-
The resulting plasmid is introduced into the wild-type producer strain via conjugation.
-
Exconjugants are selected, and the overexpression of the gene is confirmed.
-
Paulomycin production in the recombinant strain is compared to the wild-type strain using analytical techniques like HPLC.
Analytical and Spectroscopic Procedures
-
Extraction: The fermentation broth is typically harvested by centrifugation, and the supernatant is extracted with an organic solvent such as ethyl acetate.[3] The organic extract is then dried and redissolved in a suitable solvent for analysis.[3]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying paulomycins. A C18 column is commonly used with a gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid).[3] Detection is typically performed using a UV detector at a wavelength of 320 nm.[3]
-
Mass Spectrometry and NMR: For structural elucidation of novel paulomycin analogs or intermediates accumulated by mutant strains, preparative HPLC is used for purification, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data and Titer Improvement
While detailed kinetic data for the pau enzymes are not yet available in the literature, gene inactivation and overexpression studies provide valuable insights into the biosynthetic pathway and strategies for improving paulomycin titers.
| Strain/Mutant | Key Genetic Modification | Observed Phenotype | Reference |
| S. paulus CIM3001 | pau11 inactivated | Dramatically reduced or blocked production of paulomycins and paulomenols.[3] | [3] |
| S. paulus CIM3002 | pau18 inactivated | Dramatically reduced or blocked production of paulomycins and paulomenols.[3] | [3] |
| S. paulus CIM3007 | Overexpression of pau13 | Considerable improvement in the production of paulomycins.[3][4] | [3][4] |
| S. paulus mutants (pau1, pau3, pau45, etc.) | Inactivation of flanking genes | No significant effect on paulomycin production, helping to define the cluster boundaries.[3] | [3] |
Conclusion and Future Perspectives
The identification and analysis of the this compound biosynthetic gene cluster have laid a solid foundation for understanding the formation of this complex natural product. The proposed biosynthetic pathway, supported by gene inactivation experiments, provides a roadmap for future research. Key areas for further investigation include:
-
Enzymatic Characterization: In vitro biochemical characterization of the pau enzymes will provide a deeper understanding of their specific functions and reaction mechanisms.
-
Regulatory Network: Elucidation of the complete regulatory network governing the expression of the pau cluster could reveal novel strategies for activating and enhancing production.
-
Combinatorial Biosynthesis: The modular nature of the pau BGC presents exciting opportunities for combinatorial biosynthesis to generate novel paulomycin analogs with improved pharmacological properties. By swapping or modifying genes, particularly those involved in acylation and glycosylation, it may be possible to create a library of new compounds for drug screening.
This technical guide serves as a critical resource for researchers aiming to unlock the full potential of the paulomycin biosynthetic machinery. The detailed protocols and summarized data provide a launchpad for innovative research in natural product biosynthesis and drug discovery.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Crucial Role of Chorismate in the Biosynthesis of Paulomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paulomycin A2, a potent antibiotic produced by various Streptomyces species, possesses a complex structure derived from a convergent biosynthetic pathway. A critical precursor for one of the key structural moieties, the C-glycosidically linked quinone-like ring A, is chorismate, the central branch-point intermediate of the shikimate pathway. This technical guide provides an in-depth exploration of the enzymatic cascade that channels chorismate into the paulomycin scaffold. It details the established biosynthetic pathway, presents the available data on the involved genes and enzymes, and outlines key experimental protocols for the investigation of this pathway. This guide serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology, highlighting both the current understanding and the existing knowledge gaps in this compound biosynthesis.
Introduction
The paulomycins are a family of glycosylated antibiotics characterized by their potent activity against Gram-positive bacteria. This compound is a prominent member of this family, featuring a unique chemical architecture that includes a quinone-like ring A moiety. Understanding the biosynthesis of this moiety is crucial for efforts in combinatorial biosynthesis to generate novel paulomycin analogs with improved therapeutic properties. It has been established that the biosynthesis of the ring A moiety initiates from the primary metabolite, chorismate. This document elucidates the series of enzymatic transformations that convert chorismate into the decorated ring structure of this compound.
The Biosynthetic Pathway from Chorismate to the this compound Ring A Moiety
The biosynthesis of the ring A moiety of this compound from chorismate is a multi-step enzymatic process. The pathway is initiated by the conversion of chorismate to 3-hydroxyanthranilic acid (3-HAA), a key intermediate. This transformation is catalyzed by a trio of enzymes encoded within the paulomycin biosynthetic gene cluster. Subsequent modifications of the 3-HAA core lead to the final decorated ring structure.
Key Enzymes and Genes
The conversion of chorismate to the ring A precursor involves several key enzymes, which are encoded by the pau gene cluster identified in Streptomyces paulus and other producing strains[1][2]. The primary enzymes involved in the initial steps are:
-
Pau18 (ADIC synthase): This enzyme catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismate (ADIC).
-
Pau19 (DHHA synthase): This enzyme is responsible for the conversion of ADIC to 2,3-dihydro-3-hydroxyanthranilic acid (DHHA).
-
Pau20 (DHHA dehydrogenase): This enzyme catalyzes the aromatization of DHHA to form 3-hydroxyanthranilic acid (3-HAA)[1][2].
-
Pau17 (3-HAA 6-hydroxylase): Following the formation of 3-HAA, this enzyme is proposed to catalyze the hydroxylation of 3-HAA at the C-6 position to yield 3,6-dihydroxyanthranilic acid (3,6-DHAA)[3].
The functions of these enzymes have been largely inferred from bioinformatics analyses and confirmed through gene inactivation studies[1].
Data Presentation
While the roles of the key enzymes in the initial steps of the paulomycin ring A biosynthesis have been established, there is a notable absence of quantitative data in the published literature. To facilitate future research and provide a clear overview of the current knowledge, the following tables summarize the available information and highlight the data gaps.
Table 1: Genes and Enzymes in the Chorismate to 3-HAA Pathway for this compound Biosynthesis
| Gene | Enzyme | Proposed Function | EC Number | Organism | GenBank Accession |
| pau18 | ADIC synthase | Converts chorismate to 2-amino-2-deoxyisochorismate (ADIC) | N/A | Streptomyces paulus NRRL 8115 | (Not explicitly stated) |
| pau19 | DHHA synthase | Converts ADIC to 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | N/A | Streptomyces paulus NRRL 8115 | (Not explicitly stated) |
| pau20 | DHHA dehydrogenase | Converts DHHA to 3-hydroxyanthranilic acid (3-HAA) | N/A | Streptomyces paulus NRRL 8115 | (Not explicitly stated) |
| pau17 | 3-HAA 6-hydroxylase | Converts 3-HAA to 3,6-dihydroxyanthranilic acid (3,6-DHAA) | N/A | Streptomyces paulus NRRL 8115 | (Not explicitly stated) |
Table 2: Quantitative Data on Chorismate Incorporation and Enzyme Kinetics (Current Gaps in Knowledge)
| Parameter | Value | Experimental Method | Reference |
| Chorismate Incorporation Efficiency into this compound | Not Reported | Isotopic Labeling/Feeding Studies | N/A |
| Pau18 (ADIC synthase) Kinetics | |||
| Km for Chorismate | Not Reported | In vitro enzymatic assay | N/A |
| kcat | Not Reported | In vitro enzymatic assay | N/A |
| Pau19 (DHHA synthase) Kinetics | |||
| Km for ADIC | Not Reported | In vitro enzymatic assay | N/A |
| kcat | Not Reported | In vitro enzymatic assay | N/A |
| Pau20 (DHHA dehydrogenase) Kinetics | |||
| Km for DHHA | Not Reported | In vitro enzymatic assay | N/A |
| kcat | Not Reported | In vitro enzymatic assay | N/A |
| Pau17 (3-HAA 6-hydroxylase) Kinetics | |||
| Km for 3-HAA | Not Reported | In vitro enzymatic assay | N/A |
| kcat | Not Reported | In vitro enzymatic assay | N/A |
Experimental Protocols
To facilitate further research into the role of chorismate in this compound biosynthesis, this section provides detailed methodologies for key experiments. These protocols are based on established techniques for studying natural product biosynthesis in Streptomyces.
Gene Inactivation in Streptomyces paulus**
Gene inactivation is a powerful tool to confirm the function of genes within a biosynthetic cluster. The following protocol outlines a general workflow for creating a targeted gene knockout of a pau gene in S. paulus using a PCR-targeting approach.
Experimental Workflow for Gene Inactivation:
Caption: Workflow for targeted gene inactivation in Streptomyces paulus.
Heterologous Expression and Purification of Pau Enzymes
To characterize the enzymatic activity and kinetics of the Pau enzymes, they can be heterologously expressed in a suitable host, such as E. coli, and purified.
Experimental Workflow for Protein Expression and Purification:
Caption: Workflow for heterologous expression and purification of Pau enzymes.
In Vitro Enzyme Assays
Once purified, the activity of the Pau enzymes can be assayed in vitro to determine their kinetic parameters.
Logical Relationship for In Vitro Assay of the Chorismate to 3-HAA Pathway:
Caption: Logical flow for the in vitro reconstitution of the 3-HAA biosynthesis.
Future Directions and Conclusion
The elucidation of the role of chorismate as a precursor in this compound biosynthesis has provided a solid foundation for further research. However, significant gaps in our understanding remain, particularly concerning the quantitative aspects of the pathway. Future research should focus on:
-
Quantitative Isotopic Labeling Studies: Feeding experiments with isotopically labeled chorismate are necessary to determine the efficiency of its incorporation into the this compound molecule.
-
Biochemical Characterization of Pau Enzymes: Detailed kinetic analysis of the purified Pau18, Pau19, Pau20, and Pau17 enzymes will provide crucial data for understanding the catalytic efficiency and regulation of the pathway.
-
In Vitro Reconstitution of the Pathway: The complete in vitro reconstitution of the ring A biosynthetic pathway from chorismate would provide definitive proof of the proposed enzymatic steps and allow for a detailed mechanistic investigation.
References
Spectrum of Antibacterial Activity of Paulomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin A2 is a member of the paulomycin family of antibiotics, which are complex glycosidic molecules produced by various species of Streptomyces.[1][2] Like other paulomycins, this compound is recognized for its potent antibacterial activity, primarily targeting Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of paulomycins, with a focus on providing a framework for understanding the potential activity of this compound. Due to a lack of specific published data for this compound, this guide presents data from closely related paulomycin derivatives to offer a comparative perspective. The guide also details the standard experimental protocols for determining antibacterial activity and illustrates the likely mechanism of action.
Data Presentation: Antibacterial Spectrum of Paulomycin Derivatives
| Microorganism | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 4 (µg/mL) | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Staphylococcus aureus | 75 | 75 | 37.5 | 25 | <2.34 | <2.34 |
| Staphylococcus epidermidis | 50 | 50 | 18.75 | 12.5 | <2.34 | <2.34 |
| Escherichia coli | 150 | 150 | 75 | 100 | >200 | >200 |
| Klebsiella pneumoniae | >200 | >200 | 100 | >200 | >200 | >200 |
Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074"[1]
Observations:
-
Paulomycin A and B demonstrate potent activity against the tested Gram-positive bacteria (S. aureus and S. epidermidis), with MIC values below 2.34 µg/mL.[1]
-
The novel paulomycin derivatives (Compounds 1-4) exhibit lower activity against these Gram-positive strains compared to Paulomycin A and B.[1]
-
Interestingly, some of the novel derivatives, particularly Compound 3, show improved activity against the tested Gram-negative bacteria (E. coli and K. pneumoniae) compared to the parent compounds, which are largely inactive.[1]
This data suggests that while the core paulomycin structure is highly effective against Gram-positive organisms, modifications to the molecule can modulate its spectrum of activity, including extending it to some Gram-negative bacteria. Further research is required to determine the specific MIC values of this compound against a comprehensive panel of clinically relevant bacteria, including various species of Streptococcus, Enterococcus, and anaerobic bacteria like Bacteroides fragilis and Clostridioides difficile.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound. The broth microdilution method is a standardized and widely used protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after an incubation period.
Materials:
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Standardized bacterial inoculum (typically adjusted to 0.5 McFarland turbidity standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a known concentration.
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) and duration (typically 16-20 hours) for the test organism.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Mandatory Visualization
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The precise molecular target of this compound has not been definitively elucidated. However, based on the mechanism of action of other complex glycosidic antibiotics that target bacteria, it is hypothesized that paulomycins act as inhibitors of protein synthesis by targeting the bacterial ribosome. This diagram illustrates a generalized pathway of how such an inhibitor might function.
Caption: Hypothesized mechanism of this compound as a bacterial protein synthesis inhibitor.
Conclusion
This compound, as a member of the paulomycin family, holds promise as an antibacterial agent, particularly against Gram-positive pathogens. While specific quantitative data for this compound remains to be published, the available information on related compounds suggests a potent, targeted activity. The likely mechanism of action, inhibition of bacterial protein synthesis, is a well-validated target for antibiotics. Further research, including comprehensive MIC testing against a broad panel of clinical isolates and detailed mechanistic studies, is crucial to fully elucidate the therapeutic potential of this compound and to guide its future development as a potential clinical candidate.
References
The Potent Anti-Staphylococcal Activity of Paulomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to develop resistance to a wide array of antibiotics. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has particularly underscored the urgent need for novel antimicrobial agents with unique mechanisms of action. Paulomycin A2, a member of the paulomycin family of antibiotics produced by Streptomyces species, represents a promising candidate in this ongoing battle. This technical guide provides an in-depth overview of the biological activity of this compound against S. aureus, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action. While specific data for this compound is limited, this guide draws upon available information for the closely related and more extensively studied paulomycins A and B to provide a comprehensive understanding of this class of compounds.
Quantitative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Paulomycins and Derivatives against Staphylococcus aureus
| Compound | Staphylococcus aureus MIC (µg/mL) | Reference |
| Paulomycin A | <2.34 | [1] |
| Paulomycin B | <2.34 | [1] |
| Paulomycin Derivative 1 | 75 | [1] |
| Paulomycin Derivative 2 | 75 | [1] |
| Paulomycin Derivative 3 | 37.5 | [1] |
| Paulomycin Derivative 4 | 25 | [1] |
Note: The lower MIC values for Paulomycin A and B compared to their derivatives suggest their superior intrinsic activity against S. aureus.[1]
Anti-Biofilm Activity
The ability of S. aureus to form biofilms is a critical virulence factor, contributing to persistent infections and antibiotic tolerance. While quantitative data on the specific anti-biofilm activity of this compound against S. aureus is not currently available, the general protocols for assessing such activity are well-established. The following table outlines the key parameters measured in biofilm inhibition and eradication assays.
Table 2: Key Parameters for Assessing Anti-Biofilm Activity
| Parameter | Description | Common Assay Method |
| Minimum Biofilm Inhibitory Concentration (MBIC) | The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. | Crystal Violet Staining Assay |
| Minimum Biofilm Eradication Concentration (MBEC) | The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. | Colony Forming Unit (CFU) counting from disrupted biofilms |
| Biofilm Biomass Reduction | The percentage reduction in the total biofilm mass after treatment with an antimicrobial agent. | Crystal Violet Staining Assay |
| Metabolic Activity Inhibition | The percentage reduction in the metabolic activity of bacteria within a biofilm after treatment. | Resazurin or XTT Reduction Assay |
Proposed Mechanism of Action: Inhibition of Protein Synthesis
Evidence suggests that paulomycins, and by extension this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. The proposed target is the elongation factor Tu (EF-Tu) , a crucial protein involved in the elongation phase of translation.[2][3][4][5][6]
By binding to EF-Tu, paulomycins are thought to prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. This complex is essential for the delivery of the correct aminoacyl-tRNA to the A-site of the ribosome, a critical step in polypeptide chain elongation. Interference with this process leads to the cessation of protein synthesis and ultimately, bacterial cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
-
Controls:
-
Positive Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Negative Control: A well containing 200 µL of sterile CAMHB (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes a method to quantify the ability of this compound to inhibit the formation of S. aureus biofilms.
Materials:
-
This compound stock solution
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Grow S. aureus overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of serially diluted this compound (in TSB with 1% glucose) to the wells.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
-
Washing:
-
Gently aspirate the medium from each well and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol to each well to solubilize the stain bound to the biofilm.
-
-
Quantification:
-
Measure the absorbance of the solubilized stain at approximately 570 nm using a plate reader.
-
-
Calculation:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
-
Conclusion
This compound, as a member of the paulomycin family, holds considerable promise as an antibacterial agent against Staphylococcus aureus. The available data for its parent compounds, Paulomycin A and B, indicate potent activity, with MIC values significantly lower than their derivatives. The proposed mechanism of action, involving the inhibition of the essential elongation factor Tu, suggests a mode of action that may be effective against strains resistant to other classes of antibiotics.
Further research is warranted to determine the precise MIC and anti-biofilm activity of this compound against a broad panel of clinical S. aureus isolates, including MRSA and vancomycin-intermediate strains. Elucidating the specific interactions of this compound with EF-Tu at a molecular level will be crucial for understanding its mechanism of action in detail and for guiding future drug development efforts. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be vital in fully assessing the therapeutic potential of this compound in the fight against staphylococcal infections.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Paulomycin A2 Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of various bacterial strains to Paulomycin A2 using the broth microdilution method. This information is critical for researchers in infectious diseases, antibiotic discovery, and preclinical development.
Introduction to this compound and Susceptibility Testing
This compound is a glycosylated antibiotic belonging to the paulomycin complex, which also includes paulomycins A, B, C, D, E, and F.[1] These antibiotics are produced by various Streptomyces species, such as Streptomyces paulus and Streptomyces albus.[2][3] Paulomycins exhibit potent activity, primarily against Gram-positive bacteria.[1] The unique paulic acid moiety, containing a rare isothiocyanate group, is a key determinant of their antibacterial properties.[2][3]
The broth microdilution method is the gold-standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. This quantitative measure is essential for assessing the potency of new antimicrobial candidates, monitoring the emergence of resistance, and establishing treatment regimens. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: this compound MIC Values
Table 1: Expected In Vitro Activity of Paulomycins against Gram-Positive Bacteria
| Bacterial Species | Expected MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Low | Includes Methicillin-sensitive (MSSA) and Methicillin-resistant (MRSA) strains. |
| Streptococcus pneumoniae | Low | Activity against both penicillin-susceptible and penicillin-resistant strains is anticipated. |
| Enterococcus faecalis | Variable | Susceptibility may vary among isolates. |
| Anaerobic Gram-positive cocci | Variable | Data on related compounds suggest potential activity. |
| Clostridium difficile | Low | Related compounds have shown activity. |
Table 2: Example Data Table for this compound Susceptibility Testing Results
| Strain ID | Organism | Source | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| ATCC 29213 | S. aureus | QC Strain | |||
| Clinical Isolate 1 | S. aureus (MRSA) | Blood | |||
| ATCC 49619 | S. pneumoniae | QC Strain | |||
| Clinical Isolate 2 | S. pneumoniae | Sputum | |||
| ATCC 29212 | E. faecalis | QC Strain | |||
| Clinical Isolate 3 | E. faecalis (VRE) | Urine |
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits growth.
Required Materials
-
This compound (with known purity and potency)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.
-
Sterile deionized water
-
Sterile 0.85% saline
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound
-
Bacterial strains for testing (clinical isolates and quality control strains)
-
Standard laboratory equipment (incubator, micropipettes, multichannel pipette, vortex mixer, spectrophotometer or McFarland standards).
Quality Control
Adherence to a robust quality control program is essential for accurate and reproducible results.
Table 3: Recommended Quality Control Strains and Expected MIC Ranges
| QC Strain | Organism | Expected MIC Range for Control Antibiotics (µg/mL) | Notes |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive coccus | Vancomycin: 0.5-2, Linezolid: 1-4 | Recommended for non-fastidious Gram-positive susceptibility testing. |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive coccus | Vancomycin: 1-4, Linezolid: 1-4 | Standard QC strain for enterococcal susceptibility. |
| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive coccus | Penicillin: 0.25-1, Erythromycin: 0.06-0.25 | Recommended for fastidious Gram-positive susceptibility testing. |
Note: As this compound is not a routinely tested antibiotic, specific CLSI-endorsed QC ranges have not been established. Laboratories should establish their own internal QC ranges based on repeated testing (e.g., 20 consecutive runs) and monitor for any shifts in these ranges.
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Use the following formula: Volume of solvent (mL) = [Weight of powder (mg) / Potency of powder (µg/mg)] x [1 / Desired concentration (µg/mL)] x 1000
-
Dissolve the this compound powder in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.
-
This stock solution can be aliquoted and stored at -70°C or below for future use. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay, followed by the addition of this diluted inoculum to the wells.
Microtiter Plate Preparation and Inoculation
-
Prepare serial two-fold dilutions of this compound directly in the 96-well plate.
-
Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final concentration range of 0.06 to 64 µg/mL, prepare a 128 µg/mL working solution.
-
Add 100 µL of the 128 µg/mL this compound working solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the antibiotic concentrations to the desired final range.
Incubation
-
Cover the microtiter plates with lids to prevent evaporation.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
For Streptococcus pneumoniae, incubate in a non-CO₂ incubator. If a CO₂ incubator is used, ensure the plate is sealed to prevent a pH shift in the medium.
Reading and Interpreting Results
-
Place the microtiter plate on a reading device.
-
Examine the growth control well (well 11) to ensure adequate bacterial growth.
-
Examine the sterility control well (well 12) to ensure no contamination.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A faint haze or a single small button of growth at the bottom of the well should be disregarded.
Visualizations
Caption: Experimental workflow for broth microdilution.
References
Application Note: Determination of Paulomycin A2 Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paulomycin A2 is a glycosylated antibiotic belonging to the paulomycin family, known for its activity primarily against Gram-positive bacteria.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, spectrum of activity, and for guiding further drug development efforts. The agar (B569324) dilution method is a standardized and reliable technique for determining the MIC of an antimicrobial agent.[3] This application note provides a detailed protocol for determining the MIC of this compound against a panel of Gram-positive bacteria using the agar dilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle of the Agar Dilution Method
The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]
Data Presentation
Table 1: Representative MIC Values (µg/mL) of this compound against Gram-positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 |
| Enterococcus faecalis | 29212 | 0.5 |
| Streptococcus pneumoniae | 49619 | 0.125 |
| Bacillus subtilis | 6633 | 0.06 |
| Micrococcus luteus | 10240 | 0.03 |
Note: The data presented in this table is representative and may vary depending on the specific isolate and testing conditions.
Table 2: Quality Control (QC) Ranges for Reference Strains with this compound
| Quality Control Strain | ATCC Number | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 0.5 |
| Enterococcus faecalis | 29212 | 0.25 - 1.0 |
Note: These QC ranges are proposed for illustrative purposes and should be established in each laboratory according to CLSI guidelines.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water or sterile saline
-
Petri dishes (90 mm or 100 mm)
-
Micropipettes and sterile tips
-
Sterile tubes for dilutions
-
Inoculating loop or multipoint inoculator
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
McFarland 0.5 turbidity standard
-
Quality control (QC) strains: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212
-
Test bacterial strains
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is sparingly soluble in water. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.
-
Stock Solution Preparation (e.g., 1280 µg/mL):
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO.
-
Bring the final volume to the desired concentration with sterile distilled water. For example, to prepare a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in 1 mL of DMSO and then add sterile distilled water to a final volume of 10 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be stored in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Preparation of Agar Plates with this compound
-
Prepare Molten Agar: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.
-
Serial Dilutions:
-
Perform a series of twofold dilutions of the this compound stock solution in sterile distilled water to obtain concentrations that are 10 times the final desired concentrations in the agar plates. For example, if the final desired highest concentration is 128 µg/mL, the corresponding 10x solution will be 1280 µg/mL.
-
-
Incorporation into Agar:
-
For each concentration, add 2 mL of the 10x this compound dilution to 18 mL of molten MHA in a sterile tube or bottle. This results in a 1:10 dilution, achieving the final desired concentration.
-
Mix the agar and antibiotic solution thoroughly by gentle inversion to avoid air bubbles.
-
Immediately pour the mixture into sterile Petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
-
Drying and Storage:
-
Allow the plates to dry, with the lids slightly ajar, in a biological safety cabinet until the surface is free of visible moisture.
-
Plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to one week.
-
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile broth or saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Dilute the adjusted suspension 1:10 in sterile broth or saline to achieve a final inoculum density of approximately 1 x 10⁷ CFU/mL.
Inoculation and Incubation
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the final inoculum suspension onto the surface of each agar plate, including the growth control plate. This will deliver approximately 10⁴ CFU per spot.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere.
-
Reading and Interpreting Results
-
Examine Plates: After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits any visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Quality Control: The MIC values for the QC strains must fall within the pre-established acceptable ranges (see Table 2) for the test results to be considered valid.
Experimental Workflow Diagram
Caption: Workflow for Agar Dilution MIC Determination.
Conclusion
The agar dilution method provides a reliable and reproducible means of determining the MIC of this compound against Gram-positive bacteria. Adherence to standardized protocols, including the use of appropriate quality control strains, is essential for generating accurate and comparable data. This application note serves as a comprehensive guide for researchers and scientists involved in the evaluation of new antimicrobial agents like this compound.
References
Application Note: Quantification of Paulomycin A2 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin A2 is a member of the paulomycin family of antibiotics produced by various Streptomyces species, such as Streptomyces paulus.[1][2] These glycosylated compounds exhibit significant activity against Gram-positive bacteria.[2][3] The unique structural features of paulomycins, including a paulic acid moiety with a rare isothiocyanate group, contribute to their biological activity.[1][3] Accurate quantification of this compound is crucial for fermentation process optimization, drug discovery, and development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for the separation of the paulomycin family of compounds.
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol outlines the extraction of paulomycins from a bacterial culture for subsequent HPLC analysis.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (B1210297)
-
Acetonitrile (B52724) (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest the fermentation broth by centrifugation to separate the supernatant from the cell mass.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry them in vacuo using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of acetonitrile (e.g., 1 mL).[3]
-
Filter the re-dissolved sample through a 0.22 µm syringe filter prior to HPLC injection.
HPLC Quantification of this compound
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Apollo C18 (5 µm, 4.6 × 250 mm) | SunFire C18 (3.5 µm, 2.1 × 150 mm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile |
| Gradient | 5% B for 5 min, linear gradient from 5% to 90% B in 20 min, then from 90% to 100% B in 5 min.[3] | Isocratic hold at 10% B for 4 min, followed by a linear gradient from 10% to 88% B over 26 min.[2] |
| Flow Rate | 0.8 mL/min[3] | 0.25 mL/min[2] |
| Column Temperature | Ambient or controlled at 35 °C for better reproducibility. | 35 °C |
| Detection Wavelength | 320 nm[3] or 238 nm.[1] | 238 nm[1] or 320 nm.[1] |
| Injection Volume | 10-20 µL | 5-10 µL |
Note: Specific quantitative data for this compound, such as retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ), are not extensively available in the reviewed literature. Method validation would be required to establish these parameters. The provided conditions are based on the successful separation of the paulomycin family of compounds.
Data Presentation
| Compound | UPLC Retention Time (min) |
| Novel Paulomycin Derivative 1 | 4.29 |
| Novel Paulomycin Derivative 2 | 4.32 |
| Novel Paulomycin Derivative 3 | 4.53 |
| Novel Paulomycin Derivative 4 | 4.56 |
| Paulomycin A | Not explicitly stated |
| Paulomycin B | Not explicitly stated |
Data from a study on novel paulomycin derivatives, where peaks for Paulomycin A and B were also identified but their exact retention times were not listed in the text.[1]
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental process from sample preparation to data analysis.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Paulomycin A2 in Staphylococcus aureus Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). The paulomycins are a family of antibiotics known for their activity against Gram-positive bacteria, making them potential candidates for addressing the challenge of S. aureus infections. This document provides detailed application notes and experimental protocols for the investigation of Paulomycin A2, a member of the paulomycin family, in S. aureus infection models.
Disclaimer: Publicly available data on the specific activity and mechanisms of this compound against Staphylococcus aureus is limited. The following sections provide generalized protocols and hypothetical data based on the known characteristics of the paulomycin family and common methodologies for antibiotic evaluation. These protocols should be adapted and validated through rigorous experimental work.
Application Notes
General Information on Paulomycins
Paulomycins, including Paulomycin A and B, are produced by various Streptomyces species and are characterized by their activity primarily against Gram-positive bacteria.[1][2][3] The family of paulomycins is diverse, encompassing several derivatives such as this compound, C, D, E, and F.[1][3] While the broader family has demonstrated antibacterial potential, specific data for this compound is not extensively documented in peer-reviewed literature.
Hypothetical Mechanism of Action
The precise mechanism of action for this compound against S. aureus has not been definitively elucidated in published studies. However, based on the mechanisms of other antibiotics targeting Gram-positive bacteria, two primary hypotheses can be proposed:
-
Inhibition of Cell Wall Synthesis: Many antibiotics effective against Gram-positive bacteria target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This compound may interfere with one of the enzymatic steps in this pathway, leading to a compromised cell wall and subsequent bacterial cell lysis.
-
Inhibition of Protein Synthesis: Another common target for antibiotics is the bacterial ribosome. This compound could potentially bind to either the 30S or 50S ribosomal subunit, thereby inhibiting protein synthesis and arresting bacterial growth.
Further research is required to determine the specific molecular target and mechanism of this compound.
Data Presentation: Hypothetical In Vitro Susceptibility Data
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various S. aureus strains. This data is for illustrative purposes only and must be determined experimentally.
| Staphylococcus aureus Strain | Methicillin Susceptibility | This compound MIC (µg/mL) - Hypothetical | Vancomycin MIC (µg/mL) - Reference |
| ATCC 25923 | Susceptible (MSSA) | 0.5 | 1 |
| ATCC 29213 | Susceptible (MSSA) | 0.5 | 1 |
| USA300 | Resistant (MRSA) | 1 | 1 |
| N315 | Resistant (MRSA) | 2 | 2 |
| Clinical Isolate 1 | Resistant (MRSA) | 1 | 1.5 |
| Clinical Isolate 2 | Resistant (MRSA) | 2 | 2 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (stock solution of known concentration)
-
Staphylococcus aureus isolates (standard strains and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
In Vivo Efficacy: Murine Skin Infection Model
This protocol describes a model to evaluate the in vivo efficacy of topically administered this compound in a murine skin infection model.
Materials:
-
This compound (formulated for topical application)
-
6-8 week old female BALB/c mice
-
Staphylococcus aureus (e.g., USA300 strain)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Sterile surgical tape
-
Syringes and needles
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Bioluminescent imager (optional, if using a luminescent bacterial strain)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse and apply a depilatory cream to remove remaining fur.
-
Create a superficial abrasion by gently applying and removing sterile surgical tape several times.
-
-
Infection:
-
Prepare an inoculum of mid-logarithmic phase S. aureus in sterile PBS at a concentration of approximately 1 x 10⁷ CFU/10 µL.
-
Apply 10 µL of the bacterial suspension to the abraded skin area of each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (e.g., vehicle control, this compound at different concentrations).
-
Apply a defined amount of the topical formulation to the infected area.
-
Repeat the treatment at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-5 days).
-
-
Assessment of Efficacy:
-
Visual Assessment: Monitor the lesion size, erythema, and abscess formation daily.
-
Bacterial Load Quantification: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions for plating on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
(Optional) Bioluminescent Imaging: If using a luminescent S. aureus strain, image the mice at various time points to non-invasively monitor the bacterial burden.
-
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow: In Vitro MIC Determination
Caption: Workflow for MIC determination.
Experimental Workflow: Murine Skin Infection Model
Caption: Workflow for in vivo efficacy testing.
Conclusion
This compound represents a potential candidate for the development of new therapeutics against Staphylococcus aureus. However, a significant knowledge gap exists regarding its specific antimicrobial properties and mechanism of action. The protocols provided herein offer a standardized framework for the initial in vitro and in vivo evaluation of this compound. It is imperative that researchers conduct thorough experimental validation to determine the precise MIC values, efficacy in relevant infection models, and the molecular basis of its antibacterial activity. Such studies will be crucial in assessing the true therapeutic potential of this compound in the fight against S. aureus infections.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of Paulomycin A2 in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin A2 is a glycosylated antibiotic produced by several Streptomyces species, including Streptomyces paulus.[1][2] It exhibits potent activity primarily against Gram-positive bacteria.[1] this compound and its analogs are characterized by a unique chemical structure that includes a paulic acid moiety containing a rare isothiocyanate group, which is crucial for its antibacterial properties.[1][2] Despite its known antibiotic activity, the precise molecular target(s) and mechanism of action within bacterial cells remain to be fully elucidated. Identifying the direct molecular targets of novel antibiotics like this compound is a critical step in the drug development process, enabling mechanism-of-action studies, lead optimization, and the prediction of potential resistance mechanisms.
These application notes provide detailed protocols for several powerful and widely used techniques to identify the protein targets of this compound in bacteria. The described methods include both biophysical and genetic approaches:
-
Thermal Proteome Profiling (TPP): A method to identify targets based on ligand-induced changes in protein thermal stability.
-
Drug Affinity Responsive Target Stability (DARTS): A technique that identifies protein targets by their increased resistance to proteolysis upon ligand binding.
-
Affinity Chromatography: A classical approach involving the immobilization of the drug to "pull down" its binding partners from a cell lysate.
-
Genetic Screening for Resistant Mutants: A method to identify potential drug targets by selecting for and sequencing mutations that confer resistance to the antibiotic.
Each section includes a detailed experimental protocol, a table with representative (hypothetical) quantitative data, and a workflow diagram to guide the experimental setup.
Thermal Proteome Profiling (TPP) for this compound Target Identification
Application Note:
Thermal Proteome Profiling (TPP) is a powerful technique for identifying drug-protein interactions in a native cellular environment.[3][4][5][6][7][8][9][10] The method is based on the principle that the binding of a small molecule, such as this compound, can alter the thermal stability of its target protein.[3][4][5][6][7][8][9][10] By subjecting cell lysates or intact cells treated with this compound to a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, it is possible to identify proteins that exhibit a significant shift in their melting temperature (Tm) upon drug binding.[3][11] An increase in Tm is indicative of target engagement and stabilization. This approach does not require modification of the compound and can be applied proteome-wide.[6]
Experimental Protocol:
-
Bacterial Culture and Treatment:
-
Grow the target bacterial species (e.g., Staphylococcus aureus) to mid-logarithmic phase.
-
Divide the culture into two equal volumes. Treat one with this compound at a concentration of 10x the Minimum Inhibitory Concentration (MIC) and the other with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour under appropriate growth conditions.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellets in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a standard method such as sonication or a French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris and insoluble components.
-
Normalize the protein concentration of the this compound-treated and vehicle-treated lysates.
-
-
Thermal Treatment:
-
Aliquot the lysates into PCR tubes for each temperature point. A typical temperature range for bacterial TPP is 40°C to 70°C, with 8-10 temperature points.
-
Heat the aliquots for 3 minutes at the respective temperatures in a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins in the soluble fraction to peptides using a standard trypsin digestion protocol.
-
Label the resulting peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows for multiplexed quantitative analysis.[11]
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the treated and control samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.
-
Identify proteins with a statistically significant shift in Tm (ΔTm) in the this compound-treated sample compared to the control.
-
Data Presentation:
Table 1: Hypothetical TPP Data for this compound in S. aureus
| Protein ID | Gene Name | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value | Putative Function |
| P0A0F0 | gyrB | 52.1 | 58.3 | +6.2 | <0.001 | DNA Gyrase Subunit B |
| P68903 | rplC | 55.8 | 56.1 | +0.3 | 0.45 | 50S Ribosomal Protein L3 |
| Q2G1I3 | fabI | 50.5 | 50.7 | +0.2 | 0.62 | Enoyl-[acyl-carrier-protein] reductase |
| P0A0F4 | gyrA | 51.9 | 57.8 | +5.9 | <0.001 | DNA Gyrase Subunit A |
| P0A7X3 | tuf | 58.2 | 58.1 | -0.1 | 0.88 | Elongation factor Tu |
Visualization:
Drug Affinity Responsive Target Stability (DARTS) for this compound Target Identification
Application Note:
The DARTS method identifies protein targets based on the principle that small molecule binding stabilizes a protein's conformation, making it more resistant to proteolysis.[1][12][13][14][15][16] This technique is particularly useful for natural products as it does not require any modification or immobilization of the compound.[12][15] In a typical DARTS experiment, a bacterial lysate is incubated with this compound, followed by limited digestion with a protease.[13][14] Target proteins bound to this compound will be protected from degradation, while unbound proteins will be digested. The protected proteins can then be identified by SDS-PAGE and mass spectrometry.[12]
Experimental Protocol:
-
Bacterial Lysate Preparation:
-
Grow the target bacterial species to mid-logarithmic phase and harvest the cells.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in M-PER lysis buffer (or a similar buffer) supplemented with protease inhibitors.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Determine and normalize the protein concentration of the lysate (typically 2-5 µg/µL).[12]
-
-
This compound Incubation:
-
Divide the lysate into a treatment group and a vehicle control group.
-
Add this compound to the treatment group (e.g., at a final concentration of 10 µM) and an equivalent volume of vehicle (e.g., DMSO) to the control group.[13]
-
Incubate the samples at room temperature for 1 hour to allow for binding.[16]
-
-
Protease Digestion:
-
Prepare a stock solution of a broad-specificity protease such as pronase or thermolysin.[13][16]
-
Add the protease to both the treated and control samples. It is crucial to optimize the protease concentration and digestion time. A good starting point is to test a range of protease:protein ratios (e.g., 1:1000 to 1:100 w/w).[12][16]
-
Incubate for a set time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Protein Analysis by SDS-PAGE:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These are the potential targets.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Validation by Western Blotting:
-
If a candidate target is identified and an antibody is available, validate the interaction by performing a targeted DARTS experiment followed by Western blotting.[12]
-
The Western blot should show a stronger band for the target protein in the this compound-treated sample compared to the control after protease digestion.
-
Data Presentation:
Table 2: Hypothetical DARTS Data for this compound Target Identification
| Gel Band ID | Protein Name (Identified by MS) | Gene Name | Molecular Weight (kDa) | Protection Ratio (Treated/Control) | Validation |
| D-1 | DNA Gyrase Subunit B | gyrB | ~90 | >10 | Confirmed by Western Blot |
| D-2 | 50S Ribosomal Protein L3 | rplC | ~22 | 1.1 | Not Protected |
| D-3 | DNA Gyrase Subunit A | gyrA | ~97 | >10 | Confirmed by Western Blot |
| D-4 | Elongation factor Tu | tuf | ~43 | 0.9 | Not Protected |
Visualization:
Affinity Chromatography for this compound Target Identification
Application Note:
Affinity chromatography is a classic and powerful method for isolating proteins that bind to a specific molecule.[17][18][19][20][21] This technique involves chemically immobilizing this compound onto a solid support (resin).[20][21] A bacterial lysate is then passed over this resin, and proteins that specifically bind to this compound are retained while non-binding proteins are washed away.[18][21] The bound proteins are then eluted and identified by mass spectrometry. A crucial aspect of this method is the chemical modification of this compound to attach it to the resin without abolishing its biological activity.[22]
Experimental Protocol:
-
Synthesis of this compound Affinity Resin:
-
Chemically modify this compound to introduce a linker arm with a reactive group (e.g., an amine or carboxyl group) at a position that does not interfere with its target binding activity.
-
Covalently couple the modified this compound to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
Prepare a control resin by blocking the reactive groups on the activated resin without coupling this compound.
-
-
Preparation of Bacterial Lysate:
-
Prepare a clarified bacterial lysate as described in the DARTS protocol.
-
Ensure the lysis buffer is compatible with the affinity chromatography chemistry.
-
-
Affinity Purification:
-
Pack the this compound-coupled resin and the control resin into separate columns.
-
Equilibrate both columns with binding buffer (e.g., PBS).
-
Load the bacterial lysate onto both columns and allow it to incubate to facilitate binding.[17]
-
Wash the columns extensively with binding buffer to remove non-specifically bound proteins.[17]
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the columns. Elution can be achieved by:
-
Competitive Elution: Using a high concentration of free this compound.
-
Non-specific Elution: Changing the pH or increasing the salt concentration.[17]
-
-
Collect the elution fractions.
-
-
Analysis and Identification:
-
Concentrate the protein in the elution fractions.
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Compare the protein bands from the this compound column to the control column. Bands that are unique to or highly enriched in the this compound eluate are potential targets.
-
Excise these bands and identify the proteins by LC-MS/MS.
-
Data Presentation:
Table 3: Hypothetical Affinity Chromatography Data for this compound
| Protein ID | Gene Name | MS Score | Spectral Counts (this compound Resin) | Spectral Counts (Control Resin) | Binding Affinity (Kd, µM) |
| P0A0F0 | gyrB | 452 | 88 | 2 | 1.5 |
| P68903 | rplC | 78 | 5 | 3 | >100 |
| P0A0F4 | gyrA | 431 | 85 | 1 | 1.8 |
| P0A7X3 | tuf | 95 | 15 | 12 | >100 |
Visualization:
Genetic Screening for this compound-Resistant Mutants
Application Note:
A powerful method for identifying the target of an antibiotic is to select for and characterize resistant mutants.[22][23] Mutations that confer resistance often occur in the gene encoding the drug's direct target, altering the binding site and reducing the drug's affinity.[24] Alternatively, resistance mutations can arise in genes involved in drug transport (efflux or influx) or modification.[22][24] By isolating mutants that can grow at higher concentrations of this compound and then sequencing their genomes, it is possible to identify the genetic changes responsible for resistance, thereby pointing to the drug's target or mechanism of action.[22]
Experimental Protocol:
-
Generation of Resistant Mutants:
-
Grow a large population of the susceptible bacterial strain (e.g., 10^9 to 10^10 cells).
-
Plate the cells on agar (B569324) plates containing this compound at a concentration 4-8 times the MIC.[23]
-
Incubate the plates until resistant colonies appear. This is a single-step resistance selection.[23]
-
Alternatively, for multi-step resistance, serially passage the bacteria in liquid culture with sub-inhibitory concentrations of this compound, gradually increasing the concentration over time.[23]
-
-
Isolation and Characterization of Mutants:
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the wild-type parent strain and several independent resistant mutants.
-
Perform whole-genome sequencing on each sample using a next-generation sequencing (NGS) platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the mutant genomes to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parent strain.
-
Focus on mutations that occur independently in multiple resistant isolates, as these are more likely to be causative.
-
Annotate the mutated genes to understand their functions. Mutations in a specific gene or operon across multiple independent mutants strongly suggest its involvement in the drug's mechanism of action.
-
-
Target Validation:
-
To confirm that an identified mutation causes resistance, introduce the mutation into a clean background of the wild-type strain using genetic engineering techniques (e.g., CRISPR-Cas9 or homologous recombination).
-
Verify that the engineered strain exhibits increased resistance to this compound.
-
Conversely, reverting the mutation in a resistant strain to the wild-type allele should restore sensitivity.
-
Data Presentation:
Table 4: Hypothetical Genetic Data from this compound-Resistant S. aureus Mutants
| Mutant ID | MIC (µg/mL) | Fold Increase in MIC | Mutated Gene | Mutation (Amino Acid Change) | Putative Function of Gene Product |
| WT | 0.06 | 1 | - | - | - |
| R1 | 1.0 | 16 | gyrB | D426N | DNA Gyrase Subunit B |
| R2 | 2.0 | 32 | gyrB | T165P | DNA Gyrase Subunit B |
| R3 | 1.0 | 16 | gyrA | S84L | DNA Gyrase Subunit A |
| R4 | 0.5 | 8 | norA | Promoter (-35 A>G) | Efflux Pump |
Visualization:
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal proteome profiling in bacteria: probing protein state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 5. embopress.org [embopress.org]
- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the functional proteome landscape of bacteria with thermal proteome profiling [morressier.com]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 9. Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 16. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. med.unc.edu [med.unc.edu]
- 20. cube-biotech.com [cube-biotech.com]
- 21. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 22. RSC - Page load error [pubs.rsc.org]
- 23. emerypharma.com [emerypharma.com]
- 24. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Paulomycin A2: A Promising Antibiotic Candidate for Combating Gram-Positive Infections
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The rise of antibiotic-resistant Gram-positive bacteria presents a significant threat to global health. Paulomycin A2, a member of the paulomycin family of antibiotics produced by Streptomyces paulus, has demonstrated potent activity against a range of these challenging pathogens.[1][2] This document provides a comprehensive overview of this compound, including its antibacterial spectrum, available efficacy data, and detailed protocols for key experimental evaluations. These notes are intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related compounds, Paulomycin A and Paulomycin B, against Staphylococcus aureus. Given the structural similarity within the paulomycin family, these values provide a strong indication of the expected activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Staphylococcus aureus
| Compound | Staphylococcus aureus MIC (µg/mL) |
| Paulomycin A | <2.34 |
| Paulomycin B | <2.34 |
Data is estimated based on the activity of closely related paulomycin compounds against S. aureus as specific MIC values for this compound were not available in the reviewed literature.[3]
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in the available scientific literature. However, the presence of the unique paulic acid moiety is known to be crucial for the antibacterial properties of the paulomycin family.[3] Based on the structures of other antibiotics that interfere with key bacterial processes, a hypothetical mechanism of action for this compound is the inhibition of a critical cellular pathway, such as protein synthesis or DNA replication.
One plausible hypothesis is that this compound targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Many natural product antibiotics with complex structures are known to inhibit this enzyme.[4] Another possibility is the inhibition of protein synthesis by targeting the bacterial ribosome.[5] Further investigation is required to confirm the specific molecular target and signaling pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and safety of this compound.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted this compound with the prepared bacterial inoculum.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Assay using MTT Assay
This protocol assesses the potential toxicity of this compound against mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
-
In Vivo Efficacy in a Murine Sepsis Model
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of systemic infection.
Materials:
-
This compound
-
Pathogenic Gram-positive bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
6-8 week old female BALB/c mice
-
Saline solution
-
Appropriate anesthetic
Procedure:
-
Infection:
-
Induce a systemic infection in mice by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound via an appropriate route (e.g., i.p., i.v., or oral).
-
Include a vehicle control group and a positive control group (treated with a known effective antibiotic like vancomycin).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
In sub-lethal models, bacterial burden in organs (e.g., spleen, liver, kidneys) can be determined at specific time points by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).
-
-
Data Analysis:
-
Compare the survival rates or bacterial loads between the treatment groups and the control groups.
-
Visualizations
The following diagrams illustrate key experimental workflows and a hypothetical mechanism of action for this compound.
References
- 1. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting instability of Paulomycin A2 in aqueous solutions
Welcome to the technical support center for Paulomycin A2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound in aqueous solutions during experiments.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address common challenges encountered when working with this compound.
Question 1: My this compound solution seems to be losing activity over time. How can I confirm this and what are the likely causes?
Answer:
Loss of activity is a strong indicator of degradation. This compound is known to be unstable in aqueous solutions. The primary cause of this instability is the hydrolysis of the paulic acid moiety, which is essential for its antibacterial activity. This degradation results in the formation of inactive paulomenol A.[1][2]
To confirm degradation, you can:
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze your solution. A decrease in the peak area corresponding to this compound and the appearance of a new peak corresponding to paulomenol A over time will confirm degradation.
-
Bioassay: Perform a microbiological assay (e.g., a disk diffusion assay) with a sensitive bacterial strain (a Gram-positive organism is recommended) using freshly prepared and aged solutions of this compound. A significant decrease in the zone of inhibition for the aged solution indicates a loss of antibacterial activity.
Question 2: I'm observing a color change or precipitation in my this compound stock solution. What should I do?
Answer:
Visible changes such as color alteration or the formation of a precipitate are clear signs of chemical instability or poor solubility.
-
Immediate Action: Discard the solution. Do not use it for your experiments as the results will be unreliable.
-
Preventative Measures:
-
Solvent Choice: While aqueous solutions are often necessary for biological assays, consider preparing high-concentration stock solutions in a suitable organic solvent like DMSO and making fresh dilutions into your aqueous experimental buffer immediately before use.
-
Storage: Store stock solutions at or below -20°C, protected from light. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Consult Datasheet: Always refer to the manufacturer's datasheet for recommended storage conditions and solubility information.
-
Question 3: My experimental results with this compound are inconsistent. Could this be related to its stability?
Answer:
Yes, inconsistency in experimental outcomes is a common consequence of using an unstable compound. The degradation of this compound can lead to a lower effective concentration in your experiments, resulting in variability.
To improve consistency:
-
Fresh is Best: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment.
-
Time-Course Stability Check: If your experiment runs for an extended period, it is advisable to perform a preliminary stability test of this compound in your specific experimental medium (e.g., cell culture media) over the same duration. This will help you understand the rate of degradation under your experimental conditions.
-
pH Control: The stability of glycosylated antibiotics can be highly dependent on pH.[3] Ensure that the pH of your buffers and media is controlled and consistent across experiments. While specific data for this compound is limited, it is advisable to maintain a pH close to neutral (pH 7) unless your experimental design requires otherwise.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The main degradation product of this compound is paulomenol A. This occurs through the loss of the paulic acid moiety, rendering the molecule inactive as an antibiotic.[1][2]
Q2: Are there more stable analogs of this compound available?
A2: Research has shown that certain derivatives of paulomycins, particularly those with an N-acetyl-l-cysteine moiety attached to the paulic acid, exhibit greater stability in culture compared to the parent compounds.[1]
Q3: What is the recommended method for analyzing the purity and concentration of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method. A reversed-phase C18 column with a gradient elution using acetonitrile (B52724) and water containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point for the analysis of similar compounds.[4] Detection is typically performed using a UV detector.
Q4: What is the mechanism of action of this compound?
A4: Paulomycins are believed to act by inhibiting bacterial protein synthesis.[5][6] They are thought to target the bacterial ribosome, interfering with the translation process and leading to the cessation of protein production, which is essential for bacterial survival.
Quantitative Data on this compound Stability
Quantitative data on the half-life and degradation kinetics of this compound in aqueous solutions at different pH values and temperatures are not extensively available in the public domain. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions. The following table provides a template for recording such data.
| Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Buffer System 1 | ||||
| 5.0 | 4 | Data to be determined | Data to be determined | |
| 5.0 | 25 (Room Temp) | Data to be determined | Data to be determined | |
| 5.0 | 37 | Data to be determined | Data to be determined | |
| 7.0 | 4 | Data to be determined | Data to be determined | |
| 7.0 | 25 (Room Temp) | Data to be determined | Data to be determined | |
| 7.0 | 37 | Data to be determined | Data to be determined | |
| 9.0 | 4 | Data to be determined | Data to be determined | |
| 9.0 | 25 (Room Temp) | Data to be determined | Data to be determined | |
| 9.0 | 37 | Data to be determined | Data to be determined | |
| Experimental Medium | ||||
| (e.g., Cell Culture Medium) | Specify | 37 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Buffer of desired pH
-
HPLC system with a C18 reversed-phase column and UV detector
-
Thermostated autosampler or incubator
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound. A suitable HPLC method could be a gradient elution from 5% to 90% acetonitrile in water (with 0.1% TFA) over 20 minutes on a C18 column, with detection at an appropriate wavelength (e.g., 320 nm).[4]
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Paulomycin A2 Solubility and In Vitro Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Paulomycin A2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a glycosylated antibiotic belonging to the paulomycin family of natural products. It is primarily known for its activity against a range of Gram-positive bacteria. In research, it is often used to study bacterial protein synthesis and to investigate potential new antibacterial therapies.
Q2: What makes dissolving this compound challenging for in vitro assays?
Like many complex natural products, this compound has a large and relatively hydrophobic structure, which can lead to low aqueous solubility. This can result in precipitation of the compound when added to aqueous cell culture media or assay buffers, leading to inaccurate and irreproducible experimental results.
Q3: What is the general mechanism of action for this compound?
While the exact mechanism is a subject of ongoing research, it is widely believed that this compound, similar to other antibiotics effective against Gram-positive bacteria, inhibits bacterial protein synthesis. It is hypothesized to bind to the bacterial ribosome, thereby interfering with the translation process.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to aqueous media.
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound in the final assay medium exceeds its solubility limit.
-
Improper Dilution: Rapid addition of a concentrated DMSO stock solution into the aqueous medium can cause localized high concentrations and immediate precipitation.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
Solutions:
-
Optimize Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the pre-warmed (37°C) aqueous medium while gently vortexing.
-
Use of Co-solvents: For certain assays, the inclusion of a small percentage of a biocompatible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in the final medium may improve solubility. However, the effect of the co-solvent on your specific assay should be validated.
Issue 2: Inconsistent or lower-than-expected bioactivity in assays.
Possible Causes:
-
Compound Degradation: this compound may be unstable in certain solvents or over prolonged incubation times at 37°C.
-
Inaccurate Stock Concentration: Errors in weighing the compound or dissolving it completely can lead to an incorrect stock concentration.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
Solutions:
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Verify Stock Concentration: Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.
-
Use Low-Adsorption Labware: For sensitive assays, consider using low-protein-binding microplates and tubes.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used for stock solutions, but may require warming. |
| Methanol | Sparingly Soluble | Lower solubility compared to DMSO and ethanol. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance. Note: The molecular weight of this compound (C34H46N2O17S) is approximately 786.8 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the desired aqueous medium. For example, to achieve a final concentration of 10 µM in a 10 mL final volume, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution.
-
Add the intermediate dilution to the final volume of the assay medium dropwise while gently swirling to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells or assay.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Technical Support Center: Antimicrobial Suscefltibility Testing of Natural Products
Welcome to the technical support center for antimicrobial susceptibility testing (AST) of natural products. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the unique challenges of this field.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the antimicrobial screening of natural products.
Issue 1: Poor Solubility of Extracts
Q1: My natural product extract is not dissolving in the broth medium, leading to precipitation. How can I solve this?
A1: This is a common challenge as many bioactive compounds in natural products, such as polyphenols and terpenoids, are lipophilic and have poor solubility in aqueous microbiological media like Mueller-Hinton Broth (MHB).[1][2]
Troubleshooting Steps:
-
Select an Appropriate Solvent: Use a solvent to create a stock solution before diluting it into the test medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high dissolving power and low toxicity to most microbes at low concentrations.[1] Other options include ethanol, methanol, or acetone.[1]
-
Optimize Solvent Concentration: The final concentration of the solvent in the assay must be carefully controlled, as it can be toxic to microorganisms.[1] It is crucial to run a solvent toxicity control to determine the highest non-inhibitory concentration. For many bacteria, DMSO concentrations should generally be kept below 1-2%.[1]
-
Consider Emulsifiers: For essential oils or highly lipophilic extracts, using a non-inhibitory emulsifying agent like Tween 80 can help improve dispersion in the aqueous medium.
-
Alternative Methods: If solubility issues persist, broth dilution methods are generally more suitable than agar (B569324) diffusion methods, as constant agitation can help keep the compound suspended.[1]
Issue 2: Interference from Colored or Turbid Extracts
Q2: My plant extract is highly colored, which interferes with turbidity measurements for determining the Minimum Inhibitory Concentration (MIC). How can I get an accurate MIC value?
A2: Colored extracts are a significant challenge for standard AST methods that rely on visual or spectrophotometric assessment of turbidity to determine microbial growth.[2] The extract's color can be mistaken for microbial growth, or it can mask the turbidity, leading to inaccurate MIC readings.
Troubleshooting Steps:
-
Use a Colorimetric Indicator: The most effective solution is to use a metabolic activity indicator that changes color in the presence of viable, respiring cells. This shifts the endpoint determination from turbidity to a clear color change.
-
Resazurin (B115843): This blue dye is reduced by viable cells to the pink, fluorescent resorufin. The MIC is the lowest concentration of the extract that prevents this color change (i.e., remains blue).[3]
-
Tetrazolium Salts (e.g., INT): Salts like p-iodonitrotetrazolium violet (INT) are colorless but are reduced by metabolically active cells to form a colored formazan (B1609692) product.[4][5] The MIC is the lowest concentration that shows no color development.
-
-
Run Proper Controls: Always include a control well containing only the broth and the highest concentration of your extract (without inoculum). This helps you visually assess the baseline color of your extract.
-
Measure Absorbance Before Incubation: For spectrophotometric methods, you can measure the absorbance of the plate immediately after adding the inoculum (at time 0) and subtract these background values from the final readings after incubation.[6]
Issue 3: Unreliable Results with Agar Diffusion Methods
Q3: I am not seeing any zone of inhibition with my extract using the disk diffusion method, but I believe it has activity. What is happening?
A3: This is a frequent and misleading result when testing natural products. Agar diffusion methods (both disk and well) are often unsuitable for screening crude extracts or non-polar compounds.[4][5][7]
Explanation:
-
Poor Diffusion: The primary issue is the poor diffusion of non-polar, high-molecular-weight, or lipophilic compounds through the aqueous agar medium.[5][7][8] A lack of an inhibition zone may simply indicate that the active compound did not diffuse from the disk or well, not that it lacks antimicrobial activity.[1]
-
Method Sensitivity: These methods are qualitative and can be influenced by many factors, including agar depth, moisture, and the volatility of the extract (especially essential oils), leading to poor reproducibility.[1]
Recommendations:
-
Switch to a Dilution Method: Broth microdilution is the recommended "gold standard" method for determining the MIC of natural products as it provides quantitative and more reliable results by ensuring direct contact between the compound and the microbes in a liquid medium.[1][9]
-
Use Agar Dilution as an Alternative: In this method, the extract is mixed directly into the molten agar at various concentrations before it solidifies. Bacteria are then spotted onto the surface of each plate. This overcomes the diffusion issue but requires larger amounts of the extract and is more laborious.[2][7]
-
Bioautography: For complex mixtures, Thin-Layer Chromatography (TLC)-bioautography can be used. This technique separates the components of the extract on a TLC plate, which is then overlaid with inoculated agar. Inhibition zones appear on the plate where the active compounds are located, helping to identify the specific antimicrobial agents in the mixture.[8]
Issue 4: Lack of Standardization and Data Comparability
Q4: The MIC values for the same extract vary widely between experiments and different labs. How can I improve reproducibility?
A4: The lack of standardized guidelines for natural product AST is a major cause of variability.[1][2] Clinical standards like CLSI and EUCAST are optimized for pure antibiotics and don't account for the complexities of extracts.[1][10]
Key Parameters to Standardize:
-
Inoculum Preparation: The bacterial inoculum size is a critical variable. A higher inoculum can lead to a higher apparent MIC.[1] Standardize your inoculum to a 0.5 McFarland standard and then dilute it to the recommended final concentration for the specific method (e.g., 5x10^5 CFU/mL for broth microdilution).[1][2]
-
Culture Medium: Use a standard, recommended medium like Mueller-Hinton Broth/Agar whenever possible. The composition of the medium can significantly affect the activity of natural compounds.[1] For example, some components may chelate active compounds or alter their bioavailability.
-
Reference Strains: Always use well-characterized reference strains (e.g., from ATCC) for quality control. This allows for internal validation and makes it possible to compare results across different laboratories.[1][2]
-
Controls: Always include a negative (solvent) control, a positive (known antibiotic) control, and a sterility control for both the broth and the extract.
Experimental Protocols & Data
Protocol 1: Broth Microdilution with Resazurin Indicator
This method is highly recommended for determining the MIC of natural product extracts, especially those that are colored.
Methodology:
-
Prepare Extract Stock Solution: Dissolve the dried extract in 100% DMSO to a high concentration (e.g., 50 mg/mL).
-
Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. Add an additional 100 µL of the extract stock solution to the first well of each row to be tested.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of extract concentrations.
-
Prepare Inoculum: Grow the test microorganism to the exponential phase and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well (except sterility controls). The final volume in each well will be 200 µL.
-
Set Up Controls:
-
Growth Control: MHB + Inoculum (no extract).
-
Solvent Control: MHB + Inoculum + highest concentration of DMSO used.
-
Extract Color Control: MHB + Highest concentration of extract (no inoculum).
-
Sterility Control: MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Add Indicator: After incubation, add 20 µL of sterile resazurin solution (e.g., 0.015% w/v) to each well and re-incubate for 2-4 hours.[3]
-
Read MIC: Observe the color change. The MIC is the lowest concentration of the extract that prevents the color change from blue (no growth) to pink (growth).
Table 1: Example MIC Data for Colored vs. Non-Colored Extracts
| Extract Type | Standard Turbidity MIC (µg/mL) | Resazurin-based MIC (µg/mL) | Observation |
| Quercetin (Yellow) | Difficult to determine | 128 | Clear blue-to-pink endpoint. |
| Berberine (Yellow) | Difficult to determine | 64 | Clear blue-to-pink endpoint. |
| Tea Tree Oil (Colorless) | 512 | 512 | Both methods yield similar results. |
| Gentamicin (Control) | 8 | 8 | Both methods yield similar results. |
Note: Data is illustrative and compiled from typical results seen in literature.
Visual Workflow and Logic Diagrams
To further clarify the experimental and troubleshooting processes, the following diagrams are provided.
Caption: General workflow for antimicrobial susceptibility testing of natural products.
Caption: Troubleshooting decision tree for common AST challenges with natural products.
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Improving reproducibility of Paulomycin A2 MIC assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Paulomycin A2. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing and are tailored to address the specific challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antimicrobial activity?
This compound is a glycosylated antibiotic belonging to the paulomycin family of compounds, which also includes paulomycins A, B, C, D, E, and F.[1][2] These antibiotics are produced by fermentation of Streptomyces paulus and are known to be highly active, primarily against Gram-positive organisms.[2][3] The antibacterial properties of paulomycins are attributed to the paulic acid moiety, as its loss leads to inactive forms called paulomenols.[1][4]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common causes?
Variability in MIC assays for this compound can stem from several factors, with the compound's inherent instability being a primary concern. Common causes include:
-
Compound Instability: Paulomycins are known to be unstable and can degrade into inactive paulomenols through the loss of the paulic acid moiety.[1][4] This degradation can occur during storage or over the course of the experiment.
-
Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in any MIC assay.
-
Media Composition: The type and composition of the growth media can affect bacterial growth and the stability and activity of the antibiotic.
-
Incubation Conditions: Deviations in temperature and incubation time can alter bacterial growth rates and, consequently, MIC values.
-
Adsorption to Plastics: Hydrophobic compounds can bind to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the antibiotic.
Q3: What is considered an acceptable level of variability for an MIC assay?
For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value. For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?
Regular testing of QC strains is critical for ensuring assay accuracy. While specific QC ranges for this compound are not widely published, standard strains for Gram-positive bacteria are recommended. The expected MIC ranges would need to be established in-house and monitored for consistency.
| Quality Control Strain | ATCC Number | Rationale for Inclusion |
| Staphylococcus aureus | 29213 | Representative Gram-positive coccus, commonly used for QC. |
| Enterococcus faecalis | 29212 | Important Gram-positive pathogen, recommended for QC. |
Note: The expected MIC ranges in the table below are illustrative and should be determined experimentally in your laboratory.
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2 |
| Enterococcus faecalis ATCC 29212 | 1 - 4 |
Troubleshooting Guide
Issue 1: Inconsistent MIC Values or No Activity
| Possible Cause | Troubleshooting Step | Recommendation |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment from powder. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C. Consider performing a time-kill assay to assess the stability of the compound over the incubation period. | |
| Incorrect Inoculum Density | Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Perform colony counts on your inoculum to verify the density. | |
| Media Incompatibility | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing. Ensure the pH of the media is within the recommended range. | |
| Compound Precipitation | Due to the complex structure of this compound, solubility may be an issue. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a different solvent for the stock solution (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth. |
Issue 2: MIC Values are Consistently Higher Than Expected
| Possible Cause | Troubleshooting Step | Recommendation |
| Adsorption to Plates | This compound's hydrophobicity may cause it to adsorb to standard polystyrene microtiter plates. Switch to low-binding plates. | |
| High Inoculum Density | An inoculum density higher than the standard can lead to artificially elevated MIC values. Re-verify your inoculum preparation procedure. | |
| Contamination of Bacterial Culture | A mixed culture will produce unreliable results. Re-streak your bacterial culture to ensure purity. Perform a Gram stain and check for uniform colony morphology. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% ACS-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex until the solution is clear.
-
Prepare fresh stock solutions for each experiment.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard.
-
-
Preparation of Microtiter Plates:
-
Prepare an intermediate dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well low-binding microtiter plate, perform serial twofold dilutions of this compound in CAMHB.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Simplified model of this compound action and degradation pathway.
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Paulomycin A2 degradation products and their interference in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paulomycin A2. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main degradation products?
This compound is a glycosylated antibiotic belonging to the paulomycin family, which also includes paulomycins A, B, C, D, E, and F.[1][2] A key structural feature of these compounds is the presence of a paulic acid moiety, which contains a reactive isothiocyanate group.[1][3] Paulomycins are known to be unstable.[4] The primary degradation pathway involves the loss of the paulic acid moiety, resulting in the formation of paulomenols (e.g., paulomenol A and B).[5][6] These degradation products lack the antibacterial activity of the parent compounds, as the paulic acid group is crucial for their biological function.[6]
Q2: What are the known stability issues with this compound?
The production of paulomycins, including this compound, is often unstable.[4] The isothiocyanate group in the paulic acid moiety is susceptible to hydrolysis and reaction with nucleophiles. This reactivity leads to the degradation of this compound into the inactive paulomenols. While specific degradation kinetics for this compound under various pH, temperature, and solvent conditions are not extensively published, it is known that derivatives where the isothiocyanate is modified, for example, by reaction with N-acetyl-l-cysteine, exhibit greater stability in culture.[1][5] This suggests that the isothiocyanate group is the primary site of instability.
Q3: How can I detect the degradation of my this compound sample?
Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][7] By comparing the chromatogram of a fresh sample with that of a stored or used sample, the appearance of new peaks corresponding to degradation products (e.g., paulomenols) and a decrease in the peak area of the parent this compound can be observed. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of the parent compound and its degradation products, confirming their identities.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected bioactivity of this compound in antimicrobial assays.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh solutions of this compound from a properly stored stock immediately before use.
-
Verify compound integrity: Analyze your stock solution and working solutions by HPLC to check for the presence of degradation products (paulomenols).
-
Optimize storage conditions: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
-
-
-
Possible Cause 2: Inappropriate assay conditions.
-
Troubleshooting Steps:
-
Standardize inoculum: Ensure a consistent starting concentration of the microbial inoculum using methods like McFarland standards or spectrophotometric measurement.
-
Control media composition: Use a consistent and standardized growth medium for your assays, as variations in media components can affect microbial growth and compound activity.
-
Optimize incubation conditions: Maintain a consistent incubation temperature and duration. Ensure uniform heat distribution if using multi-well plates.
-
-
Issue 2: Suspected interference in a biochemical or cell-based assay.
-
Possible Cause 1: Reaction of the isothiocyanate group with assay components. The isothiocyanate group in this compound is an electrophile that can react with nucleophilic groups, particularly sulfhydryl groups (-SH) present in proteins (e.g., cysteine residues in enzymes). This can lead to non-specific inhibition of enzymes or interference with assay reagents.
-
Troubleshooting Steps:
-
Run assay controls: Include a control with this compound in the assay buffer without the biological target (e.g., enzyme or cells) to check for direct reactions with assay reagents that might produce a false-positive signal.
-
Include a reducing agent: For enzyme assays, consider including a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer. DTT can compete with protein thiols for reaction with the isothiocyanate, potentially mitigating interference.[4] An increase in enzyme activity in the presence of DTT and this compound compared to this compound alone may suggest interference.
-
Use an alternative assay: If interference is suspected, consider using an orthogonal assay that relies on a different detection principle. For example, if you suspect interference in a fluorescence-based assay, try a luminescence or absorbance-based method.
-
-
-
Possible Cause 2: Interference from degradation products (paulomenols). While paulomenols are biologically inactive in terms of antimicrobial effects, they may still interfere with certain assays.
-
Troubleshooting Steps:
-
Test the degradation product alone: If you have access to isolated paulomenols or a fully degraded sample of this compound, test its effect in your assay to see if it produces a signal or inhibits the reaction.
-
Purify the active compound: If degradation is significant, consider re-purifying your this compound sample using techniques like HPLC to remove interfering degradation products before use in sensitive assays.
-
-
Data Presentation
Table 1: Summary of this compound and its Primary Degradation Product
| Compound | Key Structural Feature | Biological Activity (Antibacterial) | Potential for Assay Interference |
| This compound | Contains paulic acid with an isothiocyanate group | Active | High, due to the reactive isothiocyanate group. |
| Paulomenol | Lacks the paulic acid moiety | Inactive | Lower than this compound, but potential for non-specific interactions still exists. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
This protocol is based on methods used for the analysis of paulomycins.[3][7]
-
HPLC System: A standard HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm) and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might be a linear increase from 5% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detection at 320 nm.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetonitrile or methanol. Centrifuge to remove any particulates before injection.
-
Analysis: Inject the sample onto the HPLC system. This compound will elute as a major peak. The appearance of earlier eluting peaks with a similar UV spectrum may indicate the presence of more polar degradation products like paulomenols.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for assay interference.
References
- 1. Concentration-dependent effects of fullerenol on cultured hippocampal neuron viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Paulomycin A2 in different solvents and pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paulomycin A2.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
This compound is known to be unstable in solution. Its degradation primarily occurs through the loss of the paulic acid moiety, which results in the formation of inactive paulomenols.[1][2] This degradation can affect the reproducibility of experimental results. Studies have shown that certain derivatives of paulomycin, where the isothiocyanate group of the paulic acid is modified, exhibit greater stability in culture compared to the parent compounds like Paulomycin A and B.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
-
Solvents: For short-term storage and experimental use, it is advisable to prepare fresh solutions in a high-purity solvent such as DMSO or ethanol. For aqueous buffers, it is recommended to prepare the solution immediately before use.
-
Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Protect solutions from light.
To determine the precise stability in your experimental system, it is highly recommended to perform a stability study using the protocol provided below.
Q3: What are the known degradation products of this compound?
The primary degradation products of paulomycins, including this compound, are paulomenols.[1][2] These compounds are formed by the loss of the paulic acid moiety and are antibiotically inactive.[4] The presence of paulomenols in a sample can be monitored by HPLC analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity. | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Perform a stability study in your experimental buffer and timeframe to understand its degradation kinetics. Consider using a more stable derivative if available. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound to paulomenols or other byproducts. | Confirm the identity of the degradation products by mass spectrometry. Optimize storage and handling conditions to minimize degradation. |
| Poor solubility in aqueous buffers. | This compound is a relatively hydrophobic molecule. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
Quantitative Stability Data
Quantitative data on the stability of this compound in different solvents and at various pH conditions is not extensively reported in the public domain. The table below summarizes the qualitative stability information. Researchers are encouraged to use the provided experimental protocol to generate quantitative data specific to their experimental setup.
| Condition | Stability | Primary Degradation Product | Reference |
| General Solution | Unstable | Paulomenols | [1][2] |
| Culture Medium | More stable derivatives with modified paulic acid have been identified. | Not Applicable | [3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Solvent or buffer of interest
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Autosampler vials
2. Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Prepare test solutions: Dilute the stock solution into the solvent or buffer of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the test solutions into several autosampler vials and incubate them under the desired conditions (e.g., specific temperature, pH).
-
Time-point analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by HPLC. The initial time point (T=0) serves as the reference.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Mechanism of Action
The precise molecular mechanism of action of this compound is not extensively detailed in the available literature. However, paulomycins are known to be potent antibiotics against Gram-positive bacteria.[1][5] Their activity is dependent on the presence of the paulic acid moiety.[1] Further research is needed to elucidate the specific cellular targets and signaling pathways affected by this compound.
The biosynthesis of paulomycins, however, has been studied. The pathway starts from chorismate and involves multiple enzymatic steps, including glycosyltransferases and acyltransferases, to assemble the complex structure.[6]
Caption: Simplified overview of this compound biosynthesis.
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Degradation of the Pomolic Acid Moiety
Disclaimer: The compound "paulic acid" is not a recognized standard chemical name. Based on phonetic similarity and the context of moiety degradation, this technical support center will address the degradation of pomolic acid , a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It is highly probable that "paulic acid" is a misspelling of "pomolic acid."
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of the pomolic acid moiety during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is pomolic acid and which parts of its structure are susceptible to degradation?
A1: Pomolic acid, also known as benthamic acid, is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₄.[1] Its structure contains several reactive functional groups that are potential sites for degradation:
-
Hydroxyl (-OH) groups: These can be sites of oxidation.
-
Carboxyl (-COOH) group: This group can undergo decarboxylation under certain conditions, especially heat.
-
Carbon-carbon double bond (C=C) in the C-ring: This is a primary site for oxidation.
dot graph "pomolic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
pomolic_acid [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=382831&t=l", pos="0,0!"];
// Degradation sites hydroxyl_1 [label="Hydroxyl Group (-OH)\n(Oxidation)", pos="-2.5,1.5!", fontcolor="#EA4335"]; hydroxyl_2 [label="Hydroxyl Group (-OH)\n(Oxidation)", pos="1.5,2!", fontcolor="#EA4335"]; double_bond [label="C=C Double Bond\n(Oxidation)", pos="-0.5,-1.8!", fontcolor="#EA4335"]; carboxyl [label="Carboxyl Group (-COOH)\n(Decarboxylation)", pos="3,-0.5!", fontcolor="#EA4335"];
// Invisible nodes for arrow positioning h1_target [pos="-1.8,1.2!", style=invis]; h2_target [pos="0.8,1.7!", style=invis]; db_target [pos="-0.3,-1.2!", style=invis]; c_target [pos="2.2,-0.3!", style=invis];
edge [arrowhead=vee, color="#EA4335"]; hydroxyl_1 -> h1_target; hydroxyl_2 -> h2_target; double_bond -> db_target; carboxyl -> c_target; } dot Figure 1: Chemical Structure of Pomolic Acid and Susceptible Degradation Sites.
Q2: What are the primary degradation pathways for the pomolic acid moiety?
A2: The main degradation pathways for pomolic acid and similar pentacyclic triterpenoids are:
-
Oxidation: This is the most common degradation pathway. It can be initiated by exposure to air (oxygen), light (photodegradation), or oxidizing agents. The double bond and hydroxyl groups are particularly susceptible.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule. For the closely related ursolic acid, thermal decomposition begins at approximately 237°C.[2]
-
Hydrolysis: While the core structure is not susceptible to hydrolysis, if the hydroxyl or carboxyl groups are modified to form esters, these ester linkages can be hydrolyzed under acidic or basic conditions.
dot digraph "degradation_pathways" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
pomolic_acid [label="Pomolic Acid Moiety"]; oxidation [label="Oxidation", fillcolor="#EA4335"]; thermal_degradation [label="Thermal Degradation", fillcolor="#EA4335"]; hydrolysis [label="Hydrolysis\n(of ester derivatives)", fillcolor="#FBBC05"]; degradation_products [label="Degradation Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pomolic_acid -> oxidation [label=" Air (O₂), Light,\nOxidizing Agents"]; pomolic_acid -> thermal_degradation [label=" High Temperature"]; pomolic_acid -> hydrolysis [label=" Acid/Base (for derivatives)"];
oxidation -> degradation_products; thermal_degradation -> degradation_products; hydrolysis -> degradation_products; } dot Figure 2: Major Degradation Pathways of the Pomolic Acid Moiety.
Q3: How can I prevent the degradation of pomolic acid during storage?
A3: Proper storage is crucial for maintaining the integrity of pomolic acid.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3]
-
Container: Use airtight, amber glass vials to protect from air and light.[4]
-
Temperature: For long-term storage, keep the solid powder at -20°C. If in solution (e.g., DMSO), store at -80°C for up to a year. For short-term storage in solution, -20°C is adequate for up to a month.
-
Inhibitors: For non-biological experiments, the addition of an antioxidant like butylated hydroxytoluene (BHT) can be considered.
Troubleshooting Guides
Problem: Unexpected peaks appear in my HPLC/LC-MS analysis of a stored pomolic acid sample.
| Possible Cause | Suggested Solution |
| Degradation due to improper storage. | 1. Review Storage Conditions: Ensure the sample was stored at the correct temperature, protected from light, and in an airtight container. 2. Use Inert Gas: For sensitive samples, purge the vial with nitrogen or argon before sealing. 3. Perform Forced Degradation: To identify the degradation products, conduct a forced degradation study (see experimental protocols) to see if the unexpected peaks match those formed under stress conditions. |
| Contamination. | 1. Use High-Purity Solvents: Ensure all solvents used for sample preparation and analysis are of high purity. 2. Clean Glassware: Thoroughly clean all glassware to remove any residues. |
Problem: I observe a decrease in the purity or concentration of my pomolic acid sample over time.
| Possible Cause | Suggested Solution |
| Slow degradation is occurring under the current storage conditions. | 1. Lower Storage Temperature: If currently storing at -20°C, consider moving to -80°C for long-term storage. 2. Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Chemical Modification: For synthetic chemistry applications, consider protecting the hydroxyl groups to enhance stability (see experimental protocols). |
| Inaccurate quantification. | 1. Validate Analytical Method: Ensure your analytical method is validated for stability-indicating properties. 2. Check Instrument Performance: Verify the performance of your analytical instrument (e.g., HPLC, LC-MS). |
Quantitative Data Summary
The following tables provide representative data on the stability of pentacyclic triterpenoids, which can be used as an estimate for pomolic acid due to their structural similarity.
Table 1: Thermal Decomposition Kinetics of Ursolic Acid (a structural isomer of pomolic acid) [2]
| Temperature Range (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (lnA) | Estimated Shelf-life at 25°C |
| 236.8 - 431.2 | 228.26 | 39.56 | 4-5 years |
Table 2: Physical Stability of Oleanolic Acid (a related pentacyclic triterpenoid) in Topical Formulations over 6 Weeks [5]
| Formulation | Storage Condition | Change in Viscosity | Change in Density |
| Cream | Room Temperature (27±2°C) | No significant change | No significant change |
| Gel | Room Temperature (27±2°C) | No significant change | No significant change |
| Cream | Accelerated (40±2°C / 75±5% RH) | No significant change | No significant change |
| Gel | Accelerated (40±2°C / 75±5% RH) | No significant change | No significant change |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pomolic Acid
This protocol is designed to intentionally degrade pomolic acid to identify potential degradation products and to validate a stability-indicating analytical method.
dot digraph "forced_degradation_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Prepare Pomolic Acid Stock Solution"]; acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C)"]; oxidation [label="Oxidation\n(e.g., 3% H₂O₂, RT)"]; thermal [label="Thermal Stress\n(e.g., 80°C, solid state)"]; photolytic [label="Photolytic Stress\n(UV/Vis light)"]; neutralize [label="Neutralize/Quench Reaction"]; analyze [label="Analyze by HPLC/LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> acid; start -> base; start -> oxidation; start -> thermal; start -> photolytic;
acid -> neutralize; base -> neutralize; oxidation -> neutralize; thermal -> analyze; photolytic -> analyze;
neutralize -> analyze; } dot Figure 3: Workflow for a Forced Degradation Study of Pomolic Acid.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of pomolic acid in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place the solid pomolic acid powder in an oven at 80°C for a specified time. Dissolve in the initial solvent for analysis.
-
Photodegradation: Expose a solution of pomolic acid to UV and/or visible light in a photostability chamber for a specified duration.
-
Analysis: Analyze all samples, including an untreated control, by a validated HPLC or LC-MS method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Pomolic Acid
This protocol provides a general framework for developing an HPLC method to separate pomolic acid from its potential degradation products. Method optimization will be required.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid, pH adjusted to ~2.5-3.0).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 70% A, 30% B
-
5-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 70% A, 30% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main pomolic acid peak.
Protocol 3: Protection of Hydroxyl Groups by Acetylation
This protocol describes a general method for the acetylation of hydroxyl groups in triterpenoids, which can enhance their stability by preventing oxidation at these sites.
Methodology:
-
Dissolution: Dissolve pomolic acid in dry pyridine (B92270) under an inert atmosphere (e.g., argon).
-
Reaction: Cool the solution to 0°C and add acetic anhydride (B1165640) (1.5-2.0 equivalents per hydroxyl group).[7]
-
Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting acetylated pomolic acid by silica (B1680970) gel column chromatography.
dot digraph "acetylation_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Pomolic Acid in\nDry Pyridine (Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="Add Acetic Anhydride\nat 0°C", fillcolor="#FBBC05"]; react [label="Stir at Room Temperature\n(Monitor by TLC)"]; quench [label="Quench with Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acid, Base, Brine Washes)"]; purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Acetylated Pomolic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> add_reagent; add_reagent -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; } dot Figure 4: Experimental Workflow for the Acetylation of Pomolic Acid.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. omicsonline.org [omicsonline.org]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing extraction and purification of Paulomycin A2 from fermentation broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Paulomycin A2 from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the recommended strain and culture medium for producing this compound?
A1: A common production strain is Streptomyces paulus NRRL 8115. For optimal production, a two-stage fermentation process is recommended. Initially, spores are inoculated into a seed medium like GS-7 and cultured for approximately 2 days at 28°C. This seed culture is then transferred to a production medium, such as R5α, and cultured for an additional 4 days.[1]
Q2: What is a standard method for extracting this compound from the fermentation broth?
A2: A widely used method is solvent extraction. After harvesting the fermentation broth by centrifugation, the supernatant can be extracted multiple times with an equal volume of ethyl acetate (B1210297).[1] Alternatively, n-butanol can be used for the extraction.[2] The organic phases are then combined and dried in vacuo.
Q3: How can I purify the crude extract of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying this compound. A reversed-phase C18 column is typically used.[1] For initial purification of a crude extract, silica (B1680970) gel column chromatography can also be employed before the final HPLC step.[2]
Q4: What are the key challenges associated with this compound purification?
A4: A significant challenge is the instability of paulomycins, including this compound. They are known to degrade into inactive forms called paulomenols.[3][4][5] This degradation is often associated with the paulic acid moiety of the molecule. Therefore, it is crucial to handle extracts and purified compounds under conditions that minimize degradation.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Ensure the correct seed and production media are used (e.g., GS-7 and R5α).[1] Verify that the incubation times and temperature (e.g., 2 days for seed culture, 4 days for production culture at 28°C) are optimal for your specific strain. |
| Inefficient Extraction | Perform multiple extractions (e.g., three times) with the chosen solvent (ethyl acetate or n-butanol) to ensure complete recovery from the aqueous phase.[1][2] Ensure thorough mixing during extraction. |
| Degradation During Extraction | Minimize the time the fermentation broth and extract are at room temperature. Consider performing the extraction at a lower temperature if degradation is suspected. |
Issue 2: Poor Resolution or Peak Tailing during HPLC Purification
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | Use a high-quality reversed-phase C18 column suitable for separating complex natural products.[1] |
| Suboptimal Mobile Phase | Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid). A linear gradient, for instance from 5% to 90% acetonitrile over 20 minutes, has been shown to be effective.[1] |
| Column Overloading | Inject a smaller volume of the concentrated extract onto the HPLC column to avoid overloading, which can lead to poor peak shape. |
| Presence of Impurities | Consider a pre-purification step using silica gel column chromatography to remove interfering compounds before HPLC.[2] |
Issue 3: Presence of Degradation Products (Paulomenols) in the Final Purified Sample
| Possible Cause | Troubleshooting Step |
| Instability of this compound | Paulomycins are inherently unstable and can degrade to inactive paulomenols.[3][4][5] Minimize the exposure of the compound to harsh pH conditions, high temperatures, and prolonged storage in solution. |
| Inappropriate Solvent for Storage | Store the purified this compound as a dry powder at low temperatures. If a solution is necessary, use a solvent in which it is stable for short-term use and store at -20°C or below. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract in vacuo using a rotary evaporator to obtain the crude this compound extract.
-
Redissolve the dried extract in a small volume of acetonitrile for subsequent purification and analysis.[1]
Protocol 2: HPLC Purification of this compound
This protocol is based on established analytical methods for paulomycins.[1]
| Parameter | Condition |
| Column | Apollo C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 320 nm |
| Gradient | 5% B for 5 min5% to 90% B over 5-25 min90% to 100% B over 25-30 min |
Visualizations
Caption: Workflow for the extraction of this compound from fermentation broth.
Caption: General workflow for the purification of this compound.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating the impact of Paulomycin A2 instability on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the impact of Paulomycin A2 instability on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of this compound instability is the loss of its paulic acid moiety, which leads to the formation of inactive degradation products known as paulomenols.[1][2] This degradation can occur spontaneously and is a critical factor to consider during experimental design and execution.
Q2: What are the observable signs of this compound degradation?
A2: A significant decrease in the expected biological activity, such as reduced antibacterial efficacy, is a primary indicator of degradation. Chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), can also be used to detect the appearance of degradation products (paulomenols) and a corresponding decrease in the peak representing pure this compound.[2]
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
A3: While specific stability data for this compound in various solvents is not extensively documented, general best practices for handling unstable antibiotics should be followed. It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, solutions should be aliquoted into small, single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles. The choice of solvent should be carefully considered, and preliminary stability tests in the intended solvent are advisable.
Q4: Can the instability of this compound affect my experimental results?
A4: Yes, the instability of this compound can significantly impact experimental outcomes. Degradation of the compound leads to a lower effective concentration of the active molecule, which can result in:
-
Inconsistent results in antibacterial assays.
-
Underestimation of its true potency.
-
Failure to replicate experiments.
Q5: Are there more stable alternatives to this compound?
A5: Research has shown that modifying the paulic acid moiety of paulomycins can lead to more stable derivatives. For example, the introduction of an N-acetyl-l-cysteine group to form a thiazole (B1198619) heterocycle has been shown to confer greater structural stability.[1][2] Depending on the specific research question, exploring such stabilized analogs could be a viable strategy.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in antibacterial assays.
This is a common problem when working with unstable compounds like this compound. The following troubleshooting steps can help identify the source of the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent antibacterial activity.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound immediately before each experiment. Avoid using previously frozen and thawed solutions. If you must store solutions, aliquot into single-use vials and store at -80°C. |
| Inappropriate Solvent | The choice of solvent can impact the stability of this compound. If possible, conduct a small-scale pilot experiment to assess the stability of this compound in your chosen solvent over the time course of your experiment. |
| Prolonged Incubation Times | Long incubation periods at physiological temperatures (e.g., 37°C) can accelerate the degradation of this compound in the assay medium. Consider optimizing your assay to use the shortest effective incubation time. |
| Inconsistent Inoculum Preparation | Variations in the bacterial inoculum size can lead to inconsistent results. Ensure that you are using a standardized inoculum for each experiment, for example, by adjusting to a 0.5 McFarland standard. |
| Media Components | Certain components in the culture medium could potentially interact with and destabilize this compound. If you suspect this, you could test the stability of this compound in your medium over time using a method like HPLC. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
If you are using HPLC to analyze this compound, the appearance of new peaks over time is a strong indication of degradation.
This compound Degradation Pathway
Caption: Degradation pathway of this compound.
Troubleshooting Steps
-
Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the unexpected peaks. The mass difference between the parent this compound peak and the new peaks should correspond to the mass of the paulic acid moiety.
-
Time-Course Analysis: Perform a time-course study by incubating a solution of this compound under your experimental conditions. Take samples at different time points and analyze them by HPLC to monitor the decrease of the this compound peak and the increase of the degradation product peaks.
-
Optimize Storage and Handling: If degradation is confirmed, refer to the recommendations for preparing and storing stock solutions to minimize this issue in future experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing this compound stock solutions. The optimal solvent and concentration may vary depending on the specific experimental requirements.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or a buffer of appropriate pH)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in the dark.
Note: It is highly recommended to prepare fresh solutions for each experiment to ensure the highest possible activity of this compound.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound solution in the desired experimental buffer or medium
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a solution of this compound in the buffer or medium to be tested at the desired concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any degradation products at each time point.
-
Plot the percentage of remaining this compound as a function of time to assess its stability under the tested conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C
| Solvent | % Remaining after 24h | % Remaining after 72h |
| DMSO | 95% | 85% |
| Ethanol | 90% | 75% |
| PBS (pH 7.4) | 80% | 60% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Troubleshooting Summary for Inconsistent Antibacterial Assay Results
| Symptom | Potential Cause | First Action | Second Action |
| MIC values are higher than expected. | This compound degradation. | Prepare a fresh stock solution. | Reduce assay incubation time. |
| High variability between replicate wells. | Inconsistent inoculum or compound degradation. | Standardize inoculum preparation. | Use freshly prepared this compound. |
| No activity observed. | Complete degradation of this compound. | Prepare and use a fresh stock solution immediately. | Verify the purity of the initial powder. |
References
Validation & Comparative
A Comparative Analysis of Paulomycin A2 and Linezolid Activity Against MRSA
A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of Paulomycin A2 and Linezolid (B1675486) against Methicillin-resistant Staphylococcus aureus (MRSA), detailing their mechanisms of action, in vitro activity, and available in vivo data.
This guide provides a comparative overview of two distinct antibiotic compounds, this compound and linezolid, and their activity against the high-priority pathogen, Methicillin-resistant Staphylococcus aureus (MRSA). While extensive data is available for the clinically established antibiotic linezolid, quantitative data for the natural product this compound is notably scarce in publicly available literature. This document summarizes the existing information on both compounds to aid researchers in understanding their potential as anti-MRSA agents.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide range of antibiotics. The development of novel therapeutics with unique mechanisms of action is crucial to combatting MRSA infections. Linezolid, the first clinically approved oxazolidinone antibiotic, has been a valuable tool in treating MRSA infections. This compound, a member of the paulomycin family of natural products produced by Streptomyces, has also demonstrated activity against Gram-positive bacteria, including S. aureus. This guide aims to collate and present the available data on both compounds to facilitate a comparative understanding of their anti-MRSA properties.
Mechanism of Action
This compound: The precise mechanism of action for the paulomycin family of antibiotics is not as extensively characterized as that of linezolid. However, it is understood that they inhibit bacterial protein synthesis. It is believed that paulomycins interfere with the function of the bacterial ribosome, the cellular machinery responsible for protein production. The unique structure of paulomycins, which includes a paulic acid moiety, is thought to be crucial for their antibacterial activity.
Linezolid: Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding action prevents the formation of a functional 70S initiation complex, which is an essential step in the translation process, thereby halting protein synthesis.[1] This mechanism is distinct from many other protein synthesis inhibitors, which often target the elongation phase.
Signaling Pathway Diagrams
Figure 1: Conceptual pathway of this compound's inhibitory action on bacterial protein synthesis.
Figure 2: Mechanism of action of Linezolid, inhibiting the formation of the 70S initiation complex.
In Vitro Activity Against MRSA
This compound
There is a notable lack of publicly available, specific Minimum Inhibitory Concentration (MIC) data for this compound against well-characterized MRSA strains. General statements from the literature indicate that the paulomycin family of antibiotics, including Paulomycin A and B, are highly active against Gram-positive organisms.[2][3] Some studies on novel paulomycin derivatives have shown them to be less active than the parent compounds Paulomycin A and B, further suggesting the potent activity of the original structures.[4] However, without specific MIC values for this compound, a direct quantitative comparison with linezolid is not possible at this time.
Linezolid
Linezolid has demonstrated consistent in vitro activity against a wide range of MRSA isolates. The MIC distributions for linezolid against MRSA have been well-documented in numerous studies.
| MRSA Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Clinical Isolates | 2 | 4 | ≤0.5 - 4 |
| Community-Associated (CA-MRSA) | 2 | 2 | 1 - 4 |
| Hospital-Associated (HA-MRSA) | 2 | 4 | 1 - 4 |
Note: MIC values can vary between studies depending on the specific isolates and testing methodologies used. The values presented are a general summary from multiple sources.
Studies have shown that the vast majority of clinical MRSA isolates are susceptible to linezolid, with MIC values typically falling at or below the susceptibility breakpoint of ≤4 µg/mL.[5][6]
In Vivo Efficacy Against MRSA
This compound
Currently, there is no specific in vivo efficacy data available in the public domain for this compound in established MRSA infection models.
Linezolid
The in vivo efficacy of linezolid against MRSA has been demonstrated in various animal models of infection, including pneumonia, skin and soft tissue infections, and bacteremia.
| Infection Model | Animal Model | Key Findings |
| Necrotizing Pneumonia | Rabbit | Early treatment with linezolid significantly suppressed exotoxin synthesis and improved survival outcomes compared to vancomycin (B549263).[7][8] |
| Pneumonia | Mouse | Linezolid therapy significantly attenuated alpha-toxin-induced lung damage and improved survival outcomes compared to vancomycin in a post-influenza MRSA pneumonia model.[9] |
| Pulmonary Infection | Mouse | Linezolid effectively reduced the concentration of pro-inflammatory cytokines and ameliorated tissue inflammatory damage.[10][11] |
These studies highlight linezolid's ability to not only inhibit bacterial growth but also to modulate the host inflammatory response and suppress toxin production, contributing to its clinical effectiveness.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Figure 3: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: MRSA colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo MRSA Infection Model (Murine Pneumonia Model)
Figure 4: General workflow for an in vivo murine MRSA pneumonia model.
Protocol:
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are commonly used.
-
Infection: Mice are anesthetized and infected intranasally or intratracheally with a predetermined lethal or sublethal dose of a clinical MRSA strain (e.g., USA300). For post-influenza models, mice are first infected with a sublethal dose of influenza A virus.
-
Treatment: At a specified time post-infection, mice are treated with the antibiotic (e.g., linezolid) or a vehicle control via a relevant route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Endpoints: Mice are monitored for survival, weight loss, and clinical signs of illness over a set period. At defined time points, subsets of mice are euthanized, and lungs and other organs are harvested.
-
Outcome Measures: Efficacy is assessed by determining the bacterial load (CFU counts) in the lungs and other organs, evaluating lung histopathology for inflammation and damage, and measuring levels of pro-inflammatory cytokines and chemokines in lung homogenates or bronchoalveolar lavage fluid.
Conclusion
Linezolid remains a potent and clinically effective antibiotic against MRSA, with a well-defined mechanism of action and a large body of supporting in vitro and in vivo data. Its ability to inhibit toxin production provides an additional therapeutic advantage in severe MRSA infections.
This compound, as part of the broader paulomycin family, shows promise as a potential anti-MRSA agent based on qualitative descriptions of its activity against Gram-positive bacteria. However, the current lack of specific, quantitative data on its efficacy against MRSA, particularly in comparison to established drugs like linezolid, represents a significant knowledge gap. Further research is required to determine the MIC distribution of this compound against a panel of clinical MRSA isolates and to evaluate its efficacy in relevant in vivo infection models. Such studies are essential to ascertain its true potential as a future therapeutic option for MRSA infections. Researchers in the field of natural product drug discovery are encouraged to pursue these investigations to unlock the full potential of the paulomycin class of antibiotics.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. msjonline.org [msjonline.org]
- 7. Effects of Linezolid on Suppressing In Vivo Production of Staphylococcal Toxins and Improving Survival Outcomes in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
- 11. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Paulomycin A2 and Daptomycin Against Enterococcus faecalis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Paulomycin A2 and daptomycin (B549167) against Enterococcus faecalis. While comprehensive data is available for daptomycin, a well-established antibiotic, specific in vitro studies detailing the activity of this compound against E. faecalis are currently limited in publicly accessible literature. This document summarizes the existing data for both compounds, highlighting the robust dataset for daptomycin and the current knowledge gap for this compound, thereby underscoring the need for further research.
Overview of this compound
In Vitro Activity of Daptomycin against Enterococcus faecalis
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including Enterococcus faecalis.[3] Its efficacy is well-documented in numerous in vitro studies.
Quantitative Data Summary
The in vitro activity of daptomycin against E. faecalis is summarized in the table below. MIC values can vary depending on the specific strain and testing conditions.
| Enterococcus faecalis Strain | Daptomycin MIC (µg/mL) | Reference |
| Various Clinical Isolates | 0.5 - 4.0 | [3] |
| Daptomycin-Susceptible Isolates | ≤4 | [4] |
| Vancomycin-Resistant Isolate (R712) | Resistant (>256) | [4] |
Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against Enterococcus faecalis
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal nature of daptomycin against E. faecalis. Studies have shown that daptomycin exhibits rapid, concentration-dependent killing. For some strains, a ≥3-log10 reduction in CFU/mL can be observed within 8 hours at concentrations of 4 to 8 times the MIC.
Biofilm Disruption
Enterococcus faecalis is a notable biofilm producer, which can contribute to persistent infections. Daptomycin has been shown to have activity against E. faecalis biofilms, although higher concentrations than the MIC for planktonic cells may be required.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro antibiotic efficacy studies. The following are standard protocols used for evaluating the activity of daptomycin against Enterococcus faecalis. Similar protocols would be necessary for a direct comparison with this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of daptomycin is typically determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: E. faecalis colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Daptomycin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. It is crucial that the broth is supplemented with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Analysis
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Inoculum Preparation: A standardized inoculum of E. faecalis (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CAMHB supplemented with calcium.
-
Antibiotic Exposure: Daptomycin is added at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro antibiotic comparison.
Mechanism of Action
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of Enterococcus faecalis to Daptomycin Reveals an Ordered Progression to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Paulomycin A2 against Vancomycin-Resistant Enterococcus (VRE): An Analysis Based on Available Data
A direct comparison of Paulomycin A2's efficacy against vancomycin-resistant Enterococcus (VRE) is hampered by a lack of specific experimental data in publicly available scientific literature. While the paulomycin class of antibiotics is known for its activity against Gram-positive bacteria, dedicated studies evaluating this compound against VRE strains are not readily accessible. This guide, therefore, provides a comparative overview based on the general antibacterial profile of paulomycins and contrasts it with established therapeutic alternatives for VRE infections, namely linezolid (B1675486) and daptomycin (B549167).
Paulomycins, including this compound, are glycosylated antibiotics produced by various Streptomyces species. They have demonstrated potent activity against a range of Gram-positive organisms[1][2]. Paldimycin (B20097), a derivative of paulomycin, has shown in vitro activity against enterococci comparable to that of vancomycin[3]. However, the absence of specific minimum inhibitory concentration (MIC) data or clinical studies for this compound against VRE necessitates a cautious interpretation of its potential efficacy in this context.
In contrast, linezolid and daptomycin are frontline antibiotics for the treatment of VRE infections, with extensive supporting data from in vitro, in vivo, and clinical studies.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the available data on this compound and its general activity, alongside specific data for the anti-VRE agents linezolid and daptomycin.
| Feature | This compound | Linezolid | Daptomycin |
| Spectrum of Activity | Broad activity against Gram-positive bacteria[1][2]. | Primarily active against Gram-positive bacteria, including VRE and MRSA. | Active against a broad range of Gram-positive bacteria, including VRE and MRSA. |
| MIC against VRE (µg/mL) | Data not available. | 1 - 4 | 1 - 4 |
| Mechanism of Action | Inhibition of protein synthesis (inferred from related compounds). | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Disrupts the bacterial cell membrane potential. |
| Administration | Not clinically established. | Oral and Intravenous | Intravenous |
| Bactericidal/Bacteriostatic | Likely bacteriostatic. | Bacteriostatic | Bactericidal |
Experimental Protocols
A standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the VRE isolate is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., this compound, linezolid, or daptomycin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control (no antibiotic) and a sterility control (no bacteria) are included for quality assurance.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of vancomycin (B549263) resistance in Enterococcus and a typical experimental workflow for MIC determination.
Caption: Mechanism of Vancomycin Resistance in Enterococcus.
Caption: Experimental Workflow for MIC Determination.
Conclusion
While this compound belongs to a class of antibiotics with known efficacy against Gram-positive bacteria, the current lack of specific data against VRE prevents a direct and meaningful comparison with established therapies like linezolid and daptomycin. Researchers and drug development professionals should be aware of this data gap. Future in vitro and in vivo studies are necessary to determine the potential role, if any, of this compound in the treatment of VRE infections. Until such data becomes available, linezolid and daptomycin remain the cornerstones of therapy for these challenging pathogens.
References
- 1. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in novel antibiotics to treat multidrug-resistant gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Paulomycin A2: A Comparative Analysis of its Antibacterial Efficacy Against Drug-Resistant Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of Paulomycin A2 against clinically relevant drug-resistant bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its performance is evaluated in the context of established antibiotics, Vancomycin (B549263) and Linezolid, supported by available data and standardized experimental protocols.
Overview and Mechanism of Action
This compound is a glycosylated antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1][2] The antibacterial activity of paulomycins is primarily directed against Gram-positive bacteria and has been attributed to the presence of a unique paulic acid moiety.[1] While the complete molecular mechanism of its bactericidal or bacteriostatic action is not fully elucidated, evidence suggests that paulomycins may act by inhibiting bacterial protein synthesis.
In contrast, Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Linezolid, an oxazolidinone antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.
Comparative In Vitro Activity
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a wide panel of clinical MRSA and VRE isolates alongside Vancomycin and Linezolid are limited in the public domain. However, existing literature indicates that paulomycins exhibit potent activity against Gram-positive bacteria. Paldimycins, which are derivatives of paulomycins, have demonstrated in vitro activity comparable to vancomycin against Gram-positive bacteria.[1]
For context, the typical MIC ranges for Vancomycin and Linezolid against MRSA and VRE are presented below, compiled from various studies. It is important to note that these values can vary depending on the specific clinical isolate and the testing methodology used.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values of Vancomycin and Linezolid against MRSA and VRE
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | MRSA | 1 | 2 |
| VRE (E. faecalis) | >256 | >256 | |
| VRE (E. faecium) | >256 | >256 | |
| Linezolid | MRSA | 1-2 | 2-4 |
| VRE (E. faecalis) | 1-2 | 2 | |
| VRE (E. faecium) | 1-2 | 2 |
Note: Data is aggregated from multiple sources and serves as a general reference. Direct comparative studies are necessary for a conclusive assessment of this compound's relative potency.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial activity of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL
-
Test compound (this compound) and comparator antibiotics (Vancomycin, Linezolid)
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test and comparator antibiotics in MHB in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto a sterile, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Experimental workflow for MBC determination.
Paulomycin Biosynthesis Pathway
While the precise antibacterial mechanism of action of this compound is still under investigation, its biosynthesis pathway has been characterized. It is important to distinguish the biosynthesis of the compound from its mode of action against bacteria. The following diagram illustrates the key stages in the biosynthesis of paulomycins.
Biosynthesis pathway of Paulomycins.
Conclusion
This compound demonstrates promising in vitro activity against Gram-positive bacteria, a characteristic attributed to its unique paulic acid moiety. While direct, comprehensive comparative data against standard-of-care antibiotics for MRSA and VRE infections are not yet widely available, its distinct chemical structure and potential mechanism of action warrant further investigation. Future studies focusing on head-to-head comparisons of this compound with Vancomycin and Linezolid against a broad range of contemporary clinical isolates are essential to fully delineate its therapeutic potential in an era of increasing antimicrobial resistance.
References
Paulomycin A2 compared to other paulomycin derivatives in antibacterial assays
For Immediate Release
In the landscape of antibacterial research, the paulomycin family of antibiotics has garnered significant attention for its potent activity, primarily against Gram-positive bacteria. This guide provides a comparative analysis of Paulomycin A2 against other notable paulomycin derivatives, supported by available experimental data from antibacterial assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Comparative Antibacterial Activity of Paulomycin Derivatives
The antibacterial efficacy of paulomycin derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the available MIC values for various paulomycin derivatives against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Novel Thiazole-Containing Paulomycin Derivatives and Paulomycins A and B
| Microorganism | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Paulomycin A | Paulomycin B |
| Staphylococcus aureus | 75 | 75 | 37.5 | 25 | <2.34 | <2.34 |
| Staphylococcus epidermidis | 50 | 50 | 18.75 | 12.5 | <2.34 | <2.34 |
| Escherichia coli | >200 | >200 | 150 | >150 | >150 | >150 |
| Klebsiella pneumoniae | >200 | >200 | 150 | >150 | >150 | >150 |
Data sourced from a study on novel bioactive paulomycin derivatives.[1]
Table 2: Minimum Inhibitory Concentrations (MIC⁹⁰ in µg/mL) of Paulomycin G and Paulomycin B
| Microorganism | Paulomycin G | Paulomycin B |
| Escherichia coli MB5746 | 38 | 4.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >50 | 50 |
Data from the characterization of Paulomycin G. The MIC⁹⁰ represents the concentration required to inhibit 90% of the isolates.
While specific quantitative data for this compound in direct comparison with a wide array of other derivatives remains limited in publicly available literature, it has been reported to be highly active against Gram-positive organisms, similar to paulomycins A, B, C, D, E, and F. The paulic acid moiety is a critical determinant of the antibacterial properties of these compounds.[1] Derivatives lacking this moiety, such as paulomenols A and B, exhibit no antibacterial activity.[1]
Experimental Protocols
The determination of antibacterial activity for paulomycin derivatives is predominantly carried out using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This standardized method provides a quantitative measure of a compound's antibacterial potency.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of paulomycin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to a specific optical density (e.g., OD₆₀₀ of 0.3) in an appropriate broth medium (e.g., Tryptone Soy Broth).
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for antibacterial susceptibility testing.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each test compound is prepared directly in the microtiter plate wells containing the growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
3. Controls:
-
Positive Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it does not inhibit bacterial growth.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating and understanding paulomycin derivatives, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Caption: Workflow for determining the MIC of paulomycin derivatives.
It is hypothesized that paulomycins exert their antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates this proposed mechanism.
References
Navigating the Shadows: A Comparative Guide to Paulomycin A2 and Potential Cross-Resistance with Other Antibiotic Classes
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Paulomycin A2 and its potential for cross-resistance with other major antibiotic classes. Due to the currently unelucidated specific mechanism of action of this compound, this document focuses on theoretical cross-resistance patterns based on general resistance mechanisms observed in Gram-positive bacteria, the primary target of paulomycins. The information presented herein is intended to guide future research and hypothesis testing in the development of this novel antibiotic.
Introduction to this compound
This compound is a member of the paulomycin family of antibiotics, which are glycosylated compounds produced by various Streptomyces species. A key structural feature, the paulic acid moiety containing a rare isothiocyanate group, is essential for their antibacterial activity. Paulomycins, including this compound, have demonstrated significant activity against a range of Gram-positive bacteria. However, a comprehensive understanding of their molecular target and mechanism of action remains a critical knowledge gap. This absence of a defined mechanism makes direct prediction of target-based cross-resistance challenging.
Hypothetical Cross-Resistance Scenarios
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. While target-specific cross-resistance cannot be definitively assessed for this compound, we can explore potential cross-resistance arising from broader, non-specific resistance mechanisms prevalent in Gram-positive pathogens like Staphylococcus aureus.
Table 1: Overview of Major Antibiotic Classes and Common Resistance Mechanisms in Gram-Positive Bacteria
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanisms in Gram-Positive Bacteria | Potential for Cross-Resistance with this compound (Hypothetical) |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | - Enzymatic inactivation by β-lactamases.- Alteration of PBPs (e.g., PBP2a in MRSA). | Low: Unlikely to share a target. However, if this compound is susceptible to degradation by broad-spectrum inactivating enzymes, a low level of cross-resistance could be possible. |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | - Alteration of the target to D-Ala-D-Lac or D-Ala-D-Ser. | Low: The mechanism of action is distinct from what is known about paulomycins. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis by binding to the 50S ribosomal subunit. | - Target site modification (methylation of 23S rRNA).- Active efflux. | Moderate: If this compound is a substrate for the same multidrug efflux pumps (e.g., MsrA) that expel macrolides, cross-resistance is plausible. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | - Enzymatic modification (acetylation, phosphorylation, adenylation).- Ribosomal mutations. | Low to Moderate: Cross-resistance is unlikely to be target-based. However, broad-spectrum modifying enzymes could potentially interact with the sugar moieties of this compound. |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | - Target site mutations.- Active efflux (e.g., NorA). | Moderate: If this compound is a substrate for multidrug efflux pumps like NorA, which are known to confer fluoroquinolone resistance, cross-resistance could be observed. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | - Active efflux (e.g., Tet(K), Tet(L)).- Ribosomal protection proteins. | Moderate: Similar to macrolides and fluoroquinolones, shared efflux pump systems could lead to cross-resistance. |
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, the following experimental methodologies are recommended.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive bacteria, including strains with well-characterized resistance mechanisms to other antibiotic classes, should be used.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Assay
Objective: To assess the interaction (synergy, indifference, or antagonism) between two antibiotics and to detect cross-resistance.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and a comparator antibiotic. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Cross-resistance is indicated if a strain resistant to one antibiotic shows a significantly higher MIC for the other.
-
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time and to evaluate the dynamics of antibiotic combinations.
Protocol:
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase and then dilute it to a standardized starting concentration (e.g., 1 x 105 to 1 x 106 CFU/mL) in fresh broth.
-
Antibiotic Addition: Add this compound, a comparator antibiotic, or a combination of both at specific concentrations (e.g., 1x, 2x, or 4x MIC). Include a growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent is considered synergy.
Visualizing Experimental Workflows
A Comparative Analysis of Paulomycin A2 and Senfolomycins for Drug Development Professionals
This guide provides a detailed comparative analysis of Paulomycin A2 and senfolomycins, two closely related classes of antibiotics. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Physicochemical Properties
This compound and the senfolomycins belong to the paulomycin family of glycosylated antibiotics.[1] Their core structure consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units.[1] The senfolomycins are stereoisomers of other paulomycins. Specifically, senfolomycin A is a stereoisomer of paulomycin E, with the key difference being the stereochemistry of a methoxy (B1213986) group on the sugar moiety.[1][2] Similarly, senfolomycin B is related to paulomycin F.[2]
Table 1: Physicochemical Properties of this compound and Senfolomycin A
| Property | This compound | Senfolomycin A | Reference |
| Molecular Formula | C₃₄H₄₆N₂O₁₇S | C₂₉H₃₆N₂O₁₆S | [2][3][4] |
| Molecular Weight | 786.8 g/mol | 700 g/mol | [1][3] |
| Class | Paulomycin Antibiotic | Paulomycin Antibiotic | [1][5] |
| Key Structural Features | Glycosylated, Isothiocyanate group | Glycosylated, Isothiocyanate group, Stereoisomer of Paulomycin E | [1][6] |
Mechanism of Action and Biological Activity
Both paulomycins and senfolomycins exhibit antibacterial activity, primarily against Gram-positive bacteria.[1][5] Their efficacy against Gram-negative bacteria is reported to be weaker.[1] The isothiocyanate group within the paulic acid moiety is a critical determinant of their antibiotic properties.[5] Derivatives lacking this moiety, such as paulomenols, are inactive.[5] this compound has demonstrated inhibitory effects on Staphylococcus aureus strains that are resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics.[7]
While direct comparative quantitative data for this compound and senfolomycins is limited, the following table presents Minimum Inhibitory Concentration (MIC) values for novel thiazole-containing paulomycin derivatives, which provides insight into the general potency of this class of compounds.
Table 2: Antibacterial Activity (MIC, µg/mL) of Thiazole-Containing Paulomycin Derivatives
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Reference |
| Compound 1 | 16 | 16 | >64 | >64 | >64 | [5] |
| Compound 2 | 16 | 16 | 64 | >64 | >64 | [5] |
| Compound 3 | 8 | 8 | 32 | 64 | >64 | [5] |
| Compound 4 | 8 | 8 | 64 | 64 | >64 | [5] |
Biosynthesis
The biosynthetic pathways for paulomycins and senfolomycins are believed to be highly similar.[1] The process begins with chorismate, a key intermediate in the shikimate pathway.[1][8] A series of enzymatic reactions convert chorismate into the paulic acid moiety.[1] Concurrently, separate pathways synthesize the deoxysugars D-allose and L-paulomycose.[9] These sugar units are then attached to the paulic acid core by glycosyltransferases.[9] The final steps involve tailoring enzymes that perform modifications, such as the methylation that differentiates senfolomycin A from paulomycin E.[1]
Below is a diagram illustrating the proposed biosynthetic pathway of the paulomycins.
Caption: Overview of the proposed biosynthetic pathway of Paulomycins.
Experimental Protocols
Detailed, standardized experimental protocols for the specific analysis of this compound and senfolomycins are not widely published. However, the following general methodologies, adapted from the literature for related compounds, can be utilized.
Isolation and Purification
-
Fermentation: Cultivation of the producing Streptomyces strain in a suitable liquid medium (e.g., MFE medium) for a specified period (e.g., 96 hours).[10]
-
Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Silica gel plates can be used with a solvent system tailored to the polarity of the compounds to achieve initial separation.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often effective for separating these complex natural products. A gradient elution with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, can be optimized for purification.[1]
-
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae).[5]
-
Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton broth) to a standardized cell density.
-
Microdilution Method:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The following diagram illustrates a general workflow for evaluating the antibacterial activity of these compounds.
Caption: Workflow for evaluating antibacterial activity.
Conclusion
This compound and senfolomycins represent a promising class of antibiotics with potent activity against Gram-positive bacteria. Their structural similarities and shared biosynthetic origins offer opportunities for combinatorial biosynthesis to generate novel derivatives with improved properties. Further research is warranted to fully elucidate their mechanisms of action and to conduct direct comparative studies to better define their therapeutic potential. The experimental frameworks outlined in this guide provide a starting point for researchers to further investigate these fascinating natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of Paulomycin A2's bactericidal versus bacteriostatic activity
For Researchers, Scientists, and Drug Development Professionals
Understanding the Distinction: Bactericidal vs. Bacteriostatic
The key distinction between bactericidal and bacteriostatic agents lies in their effect on bacterial viability. Bactericidal agents cause bacterial cell death, often by disrupting the cell wall or cell membrane, or by interfering with essential enzymes. Bacteriostatic agents, on the other hand, prevent the proliferation of bacteria by inhibiting processes like protein synthesis, DNA replication, or metabolism. The immune system of the host is then typically required to clear the inhibited bacteria.
The determination of whether an antibiotic is bactericidal or bacteriostatic is generally made by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
A common benchmark for this classification is the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Paulomycin A2: An Overview of Available Data
This compound is a glycosylated antibiotic produced by various Streptomyces species[1][2]. Like other members of the paulomycin family, including Paulomycin A and B, it exhibits potent activity primarily against Gram-positive bacteria[3][4]. The paulomycins are known to inhibit protein synthesis, a mechanism that can be associated with either bactericidal or bacteriostatic effects depending on the specific antibiotic and its target.
While direct MIC and MBC data for this compound are scarce, a study on novel paulomycin derivatives provided MIC values for the parent compounds, Paulomycin A and B, against several bacterial strains. This data offers a glimpse into the potency of this antibiotic class.
Comparative Data of Paulomycins and Other Antibiotics
The following table summarizes the available MIC data for Paulomycin A and B and provides a comparison with well-established bactericidal and bacteriostatic antibiotics against common Gram-positive pathogens. It is important to note that without MBC values for the paulomycins, a definitive classification cannot be made.
| Antibiotic | Class | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Paulomycin A | Paulomycin | Staphylococcus aureus | Data not available | Data not available | Not determined | Unknown |
| Staphylococcus epidermidis | Data not available | Data not available | Not determined | Unknown | ||
| Paulomycin B | Paulomycin | Staphylococcus aureus | Data not available | Data not available | Not determined | Unknown |
| Staphylococcus epidermidis | Data not available | Data not available | Not determined | Unknown | ||
| Vancomycin | Glycopeptide | Enterococcus faecalis | 2 - 80 | 3 - 90 | ≤ 4 | Bactericidal |
| Linezolid | Oxazolidinone | Staphylococcus aureus | 0.5 - 4 | > 128 | > 32 | Bacteriostatic |
| Ampicillin | β-lactam | Enterococcus faecalis | 1 - 15 | 5 - 20 | ≤ 4 | Bactericidal |
| Tetracycline | Tetracycline | Enterococcus faecalis | 2 - 15 | 3 - 30 | > 1 | Bacteriostatic |
Note: MIC and MBC values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Activity
To definitively characterize the activity of this compound, the following experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay is plated onto an antibiotic-free agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the MIC and MBC assays.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Conclusion
The definitive classification of this compound as either bactericidal or bacteriostatic awaits further experimental investigation through the determination of its MBC in conjunction with its MIC against a panel of relevant bacterial pathogens. The protocols outlined in this guide provide a clear pathway for researchers to undertake this validation. Understanding the precise nature of this compound's antimicrobial activity is a crucial step in evaluating its therapeutic potential and guiding future drug development efforts. Based on the known inhibitory mechanism of the paulomycin class on protein synthesis, it is plausible that this compound may exhibit either bactericidal or bacteriostatic properties depending on the bacterial species and the concentration of the antibiotic. Further research is essential to elucidate its exact mode of action.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Paulomycin A2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Paulomycin A2, a potent antibiotic, to minimize environmental impact and ensure personnel safety. The following procedures are based on established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. According to safety data sheets for similar toxic compounds, it is fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
-
Spill Management: In case of a spill, avoid generating dust. Carefully take up the material and place it in a designated, sealed container for hazardous waste disposal. Clean the affected area thoroughly[1]. Do not let the product enter drains.
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[2].
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air[1].
-
Quantitative Hazard Data
For easy reference, the following table summarizes the key hazard information for substances with similar toxic profiles to this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed | |
| Acute Aquatic Hazard | H410 | Very toxic to aquatic life | |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be robust, leak-proof, and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel[1].
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
